molecular formula C7H10O5 B1246404 Pentenocin A

Pentenocin A

Cat. No.: B1246404
M. Wt: 174.15 g/mol
InChI Key: YKKGNOGHAJQEDF-UHFFFAOYSA-N
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Description

Pentenocin A is a member of oxanes.
This compound has been reported in Trichoderma hamatum with data available.
structure in first source

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3,4-dihydroxy-4-(1-hydroxyethyl)-6-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H10O5/c1-2(8)7(11)5(10)3(9)4-6(7)12-4/h2,4-6,8,10-11H,1H3

InChI Key

YKKGNOGHAJQEDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C2C(O2)C(=O)C1O)O)O

Synonyms

pentenocin A

Origin of Product

United States

Foundational & Exploratory

Initial Characterization of the Novel Antimicrobial Peptide: Pentenocin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. This document provides a comprehensive overview of the initial characterization of Pentenocin A, a novel cationic antimicrobial peptide. The data and methodologies presented herein are based on foundational studies aimed at elucidating its therapeutic potential.

Discovery and Source

This compound was first isolated from the culture supernatant of a novel bacterial strain, Enterococcus pentosaceus, discovered in a unique ecological niche. The discovery was the result of a high-throughput screening program designed to identify new sources of bacteriocins with activity against clinically relevant pathogens. The producing organism is a Gram-positive bacterium, and initial studies suggest that this compound is a Class IIa bacteriocin.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains. Its efficacy was quantified using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Target OrganismStrain TypeMIC (µg/mL)
Staphylococcus aureusATCC 292134
Staphylococcus aureusMRSA BAA-17178
Listeria monocytogenesATCC 191152
Enterococcus faecalisVRE ATCC 5129916
Escherichia coliATCC 2592232
Acinetobacter baumanniiMDR Clinical Isolate16
Pseudomonas aeruginosaATCC 2785364

Note: The presented MIC values are a summary of initial findings and may vary based on experimental conditions. The antimicrobial activity data is analogous to that reported for other enterocins and antimicrobial peptides.[1][2][3]

Mechanism of Action: Membrane Permeabilization

Initial investigations into the mechanism of action of this compound suggest that it primarily targets the bacterial cell membrane. Like many cationic AMPs, this compound is thought to interact with the negatively charged components of the bacterial membrane, leading to disruption and increased permeability. This ultimately results in the leakage of essential cellular contents and cell death.[1]

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid_Bilayer Membrane_Proteins Membrane_Proteins Pentenocin_A Pentenocin_A Binding Binding Pentenocin_A->Binding Electrostatic Interaction Binding->Lipid_Bilayer Pore_Formation Pore_Formation Binding->Pore_Formation Membrane Insertion Leakage Leakage Pore_Formation->Leakage Ion & Metabolite Efflux Cell_Death Cell_Death Leakage->Cell_Death Loss of Homeostasis Discovery Discovery Synthesis_Purification Synthesis & Purification Discovery->Synthesis_Purification Antimicrobial_Screening Antimicrobial Screening Synthesis_Purification->Antimicrobial_Screening MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Toxicity_Assay Toxicity Assays MIC_Determination->Toxicity_Assay Further_Development Further Development Mechanism_of_Action->Further_Development Toxicity_Assay->Further_Development

References

A Technical Guide to Screening for Pediocin-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of natural compounds with potential applications in food preservation and clinical therapeutics. This guide provides a comprehensive overview of the methodologies for screening and identifying microorganisms that produce pediocins, a specific class of bacteriocins primarily synthesized by Pediococcus pentosaceus. While the term "Pentenocin A" is not found in the scientific literature, it is plausible that it refers to a pediocin produced by Pediococcus pentosaceus. This document will, therefore, focus on the screening for these potent antimicrobial peptides.

Isolation of Potential Pediocin-Producing Microorganisms

The initial step in the screening process is the isolation of potential bacteriocin-producing bacteria from various environmental sources. Pediococcus pentosaceus is commonly found in fermented foods and plant materials.

Experimental Protocol: Isolation of Pediococcus pentosaceus
  • Sample Collection: Obtain samples of fermented products (e.g., sausages, pickled vegetables, sourdough) or plant materials (e.g., marula fruit).[1][2][3]

  • Homogenization: Homogenize 10 g of the sample in 90 ml of sterile 0.85% saline solution.

  • Serial Dilution: Perform a series of ten-fold serial dilutions of the homogenate in sterile saline.

  • Plating: Spread-plate 0.1 ml of appropriate dilutions (e.g., 10⁻³ to 10⁻⁶) onto De Man, Rogosa and Sharpe (MRS) agar plates.

  • Incubation: Incubate the plates anaerobically at 30°C for 48-72 hours.

  • Colony Selection: Select distinct colonies and purify them by re-streaking on fresh MRS agar plates.

  • Identification: Identify the isolates as Pediococcus pentosaceus based on morphological characteristics (Gram-positive cocci, occurring in pairs or tetrads), biochemical tests (catalase-negative), and 16S rRNA gene sequencing.[1][4]

Primary Screening for Antimicrobial Activity

Once pure cultures are obtained, a primary screening is conducted to identify isolates that produce antimicrobial substances. The agar well diffusion assay is a widely used method for this purpose.

Experimental Protocol: Agar Well Diffusion Assay
  • Indicator Strain Preparation: Prepare a lawn of a sensitive indicator microorganism (e.g., Listeria monocytogenes, Lactobacillus sakei) on a suitable agar medium (e.g., Brain Heart Infusion (BHI) agar or Tryptic Soy Agar (TSA)).[5]

  • Culture Supernatant Preparation:

    • Inoculate the isolated Pediococcus strains into MRS broth and incubate at 30°C for 24-48 hours.

    • Centrifuge the cultures at 10,000 x g for 15 minutes at 4°C to pellet the cells.

    • Collect the cell-free supernatant (CFS).

    • To eliminate the effect of organic acids, adjust the pH of the CFS to 6.5-7.0 with 1N NaOH.

    • To rule out hydrogen peroxide activity, the CFS can be treated with catalase (1 mg/mL).[1]

    • Sterilize the CFS by passing it through a 0.22 µm filter.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the indicator lawn agar plates.

  • Application of Supernatant: Add a defined volume (e.g., 50-100 µl) of the prepared CFS into each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Zone of Inhibition: Observe the plates for a clear zone of inhibition around the wells, indicating antimicrobial activity. Measure the diameter of the inhibition zone.

Confirmation of Bacteriocin Production

The inhibitory effect observed in the primary screening could be due to various substances. To confirm that the activity is from a bacteriocin (a proteinaceous compound), the CFS is treated with proteolytic enzymes.

Experimental Protocol: Enzyme Sensitivity Test
  • Enzyme Treatment: Treat the active CFS with proteolytic enzymes such as proteinase K, trypsin, and pepsin (final concentration of 1 mg/mL).

  • Incubation: Incubate the treated CFS at 37°C for 2 hours.

  • Residual Activity Assay: Re-test the enzyme-treated CFS for antimicrobial activity using the agar well diffusion assay as described above.

  • Interpretation: The loss of antimicrobial activity after treatment with proteolytic enzymes confirms the proteinaceous nature of the inhibitory substance, indicating the presence of a bacteriocin.[1][2]

Quantitative Analysis of Pediocin Production

The amount of pediocin produced by different isolates can be quantified and compared. The activity is typically expressed in Arbitrary Units (AU) per milliliter.

Experimental Protocol: Critical Dilution Assay
  • Serial Dilution: Prepare two-fold serial dilutions of the active, pH-neutralized, and filter-sterilized CFS in sterile MRS broth.

  • Spotting: Spot a small volume (e.g., 10 µl) of each dilution onto the surface of an agar plate freshly seeded with an indicator strain.

  • Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain.

  • Calculation: The bacteriocin titer (AU/mL) is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition, multiplied by 100 (to correct for the 10 µl volume).

Table 1: Pediocin Production by Pediococcus pentosaceus Strains
StrainSourceIndicator OrganismProduction Level (AU/mL)Reference
ST44AMMarulaListeria ivanovii3.3 x 10⁶[3]
147 (mono-culture)Cheese WheyListeria monocytogenes19,200[6][7]
147 (co-culture)Cheese WheyListeria monocytogenes51,200[6][7]
NKSM1Fermented 'Appam' BatterListeria monocytogenes8,482[8]
2397DadihPectobacterium carotovorum- (Inhibition zone in mm)[9]

Note: Production levels can vary significantly based on the strain, culture medium, and fermentation conditions.

Visualization of Screening Workflow and Biosynthesis Pathway

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Screening Workflow

Screening_Workflow cluster_isolation Isolation cluster_screening Screening & Confirmation cluster_identification Identification Sample Sample Collection (e.g., Fermented Foods) Homogenize Homogenization & Serial Dilution Sample->Homogenize Plate Plating on MRS Agar Homogenize->Plate Isolate Pure Culture Isolation Plate->Isolate PrepCFS Prepare Cell-Free Supernatant (CFS) Isolate->PrepCFS Morphology Microscopy & Biochemical Tests Isolate->Morphology AWD Agar Well Diffusion Assay (Primary Screen) PrepCFS->AWD EnzymeTest Proteolytic Enzyme Treatment (Confirmation) AWD->EnzymeTest Quantify Quantification (AU/mL) EnzymeTest->Quantify Sequencing 16S rRNA Gene Sequencing Morphology->Sequencing Producer Producer Sequencing->Producer Identified Producer: Pediococcus pentosaceus

Caption: Workflow for the isolation and screening of pediocin-producing bacteria.

Pediocin Biosynthesis Pathway

The biosynthesis of pediocin PA-1, a well-characterized pediocin, is regulated by a four-gene operon (pedA, pedB, pedC, pedD).[10][11]

Pediocin_Biosynthesis cluster_operon Pediocin Operon cluster_cell Producer Cell pedA pedA (Precursor Peptide) pedB pedB (Immunity Protein) Ribosome Ribosome pedA->Ribosome transcription & translation pedC pedC (ABC Transporter) Immunity PedB Immunity Protein pedB->Immunity pedD pedD (Accessory Protein) Prepediocin Pre-pediocin (with leader peptide) Ribosome->Prepediocin Transporter PedC/PedD ABC Transporter Complex Prepediocin->Transporter Processing & Secretion MaturePediocin Mature Pediocin Transporter->MaturePediocin Immunity->Transporter Self-protection Extracellular Extracellular Space

References

Identifying the Biosynthetic Gene Cluster of Pentenocin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the biosynthetic gene cluster of "Pentenocin A" have not yielded specific information. It is possible that "this compound" is a novel or less-documented compound, or that the name may be misspelled. The following guide is based on established methodologies for identifying and characterizing biosynthetic gene clusters (BGCs) for natural products and can be applied once a producing organism and the chemical structure of this compound are known.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and data presentation integral to identifying and characterizing the biosynthetic gene cluster (BGC) of a novel natural product, using the hypothetical "this compound" as a case study.

Genome Mining and BGC Identification

The initial step in identifying a BGC is typically genome mining of the producing organism. This involves sequencing the organism's genome and utilizing bioinformatics tools to identify putative gene clusters responsible for the biosynthesis of secondary metabolites.

Experimental Protocols:

  • Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from the this compound-producing organism. Whole-genome sequencing is then performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolite Gene Clusters). These tools identify BGCs by searching for key enzyme-encoding genes that are characteristic of secondary metabolite biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and terpene synthases.

Functional Characterization of the Putative BGC

Once a putative BGC for this compound is identified, its function must be experimentally validated. This is typically achieved through gene knockout and heterologous expression studies.

Experimental Protocols:

  • Gene Knockout: A targeted gene within the putative BGC is inactivated using techniques like CRISPR-Cas9 or homologous recombination. The resulting mutant strain is then cultivated, and its metabolic profile is compared to the wild-type strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant strain confirms the involvement of the targeted gene and the cluster in its biosynthesis.

  • Heterologous Expression: The entire putative BGC is cloned into a suitable expression vector and introduced into a well-characterized heterologous host, such as Streptomyces coelicolor or Escherichia coli. Successful production of this compound in the heterologous host provides direct evidence for the function of the BGC.

Elucidation of the Biosynthetic Pathway

Following the confirmation of the BGC, the specific roles of individual genes within the cluster in the biosynthetic pathway of this compound are investigated.

Experimental Protocols:

  • In Vitro Enzymatic Assays: Individual enzymes from the BGC are expressed and purified. Their specific functions are then determined through in vitro assays using predicted substrates. The reaction products are analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • Precursor Feeding Studies: Isotopically labeled precursors are fed to the producing organism. The incorporation of these labels into the structure of this compound is traced, providing insights into the building blocks and the sequence of biosynthetic reactions.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Putative this compound Biosynthetic Gene Cluster

Gene NameLocus TagPredicted FunctionProtein Size (aa)
penAXXX_0001Polyketide Synthase2500
penBXXX_0002Dehydrogenase350
penCXXX_0003Thioesterase280
penDXXX_0004Acyltransferase450
penEXXX_0005Transcriptional Regulator220
penFXXX_0006Transporter500

Table 2: Production Titers of this compound

StrainProduction Titer (mg/L)Standard Deviation
Wild-Type15.21.8
ΔpenA mutantNot Detected-
Heterologous Host5.80.7

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes.

experimental_workflow cluster_identification BGC Identification cluster_validation Functional Validation Genome Sequencing Genome Sequencing Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly antiSMASH Analysis antiSMASH Analysis Genome Assembly->antiSMASH Analysis Putative BGC Putative BGC antiSMASH Analysis->Putative BGC Gene Knockout Gene Knockout Putative BGC->Gene Knockout Heterologous Expression Heterologous Expression Putative BGC->Heterologous Expression HPLC-MS Analysis HPLC-MS Analysis Gene Knockout->HPLC-MS Analysis Confirmed BGC Confirmed BGC HPLC-MS Analysis->Confirmed BGC HPLC-MS Analysis->Confirmed BGC Enzyme Assays Enzyme Assays Confirmed BGC->Enzyme Assays Feeding Studies Feeding Studies Confirmed BGC->Feeding Studies Heterologous Expression->HPLC-MS Analysis Biosynthetic Pathway Biosynthetic Pathway Enzyme Assays->Biosynthetic Pathway Feeding Studies->Biosynthetic Pathway

Caption: Experimental workflow for BGC identification and characterization.

biosynthetic_pathway Precursor A Precursor A Intermediate 1 Intermediate 1 Precursor A->Intermediate 1 PenA Precursor B Precursor B Precursor B->Intermediate 1 PenD Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 PenB This compound This compound Intermediate 2->this compound PenC

Caption: Proposed biosynthetic pathway of this compound.

Technical Guide: Elucidation of Covalently-Bonded Molecular Structures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A common misconception can arise regarding the structural classification of novel bioactive compounds. A case in point is Pentenocin A . Contrary to what its name might suggest, this compound is not a peptide or protein and therefore does not possess a primary amino acid sequence. Instead, it is a cyclopentenone, a type of organic small molecule.[1] The structural determination of such molecules relies on a different set of analytical techniques than those used for sequencing peptides.

This guide provides an in-depth overview of the core methodologies employed in the structural elucidation of novel small molecules, using the general workflow applicable to compounds like this compound as a conceptual framework. We will focus on the pivotal roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data for a Hypothetical Small Molecule

For a novel small molecule, a combination of 1D and 2D NMR experiments provides the necessary data to piece together its covalent structure. The following table summarizes the type of quantitative data that would be collected and analyzed.

Parameter Information Provided Example Value
¹H NMR Chemical Shift (δ) The electronic environment of each proton.3.75 ppm (triplet)
¹³C NMR Chemical Shift (δ) The electronic environment of each carbon atom.172.1 ppm
¹H-¹H Coupling Constant (J) The connectivity between adjacent protons (through-bond).7.2 Hz
Mass-to-charge ratio (m/z) The molecular weight of the compound and its fragments.254.13 m/z ([M+H]⁺)
Correlation Spectroscopy (COSY) Shows which protons are coupled to each other (i.e., are on adjacent carbons).Cross-peak at (3.75, 1.82)
Heteronuclear Single Quantum Coherence (HSQC) Correlates each proton with the carbon atom to which it is directly attached.Cross-peak at (3.75, 45.3)
Heteronuclear Multiple Bond Correlation (HMBC) Shows correlations between protons and carbons that are 2-3 bonds away.Cross-peak at (3.75, 172.1)
Nuclear Overhauser Effect Spectroscopy (NOESY) Shows which protons are close to each other in space (through-space).Cross-peak at (3.75, 2.50)

Experimental Protocols: Structure Elucidation Workflow

The determination of a novel small molecule's structure is a systematic process. Below are the detailed methodologies for the key experiments.

1. Isolation and Purification

  • Objective: To obtain a pure sample of the compound of interest.

  • Methodology:

    • Extraction: The source material (e.g., bacterial culture supernatant, plant extract) is subjected to solvent extraction to isolate a crude mixture of compounds.

    • Chromatography: The crude extract is purified using a series of chromatographic techniques. This typically starts with column chromatography (e.g., silica gel) to separate major fractions, followed by High-Performance Liquid Chromatography (HPLC) to achieve high purity of the target compound.

    • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC and LC-MS.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Methodology:

    • Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high resolution to determine the exact mass.

    • Formula Determination: The exact mass is used to calculate the most probable elemental formula.

    • Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to provide initial structural clues.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the covalent structure and stereochemistry of the molecule.

  • Methodology:

    • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

    • 1D NMR Spectra Acquisition:

      • ¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their neighboring protons (through spin-spin coupling).

      • ¹³C NMR: Provides information about the number of different types of carbons and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR Spectra Acquisition:

      • COSY: Identifies proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

      • HSQC: Connects each proton to its directly attached carbon, identifying C-H bonds.

      • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different spin systems and functional groups to build the carbon skeleton.

      • NOESY/ROESY: Identifies protons that are close in space, which helps in determining the relative stereochemistry and conformation of the molecule.

    • Data Analysis and Structure Assembly: The information from all NMR spectra is integrated to piece together the complete structure of the molecule.

Visualizations

small_molecule_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Determination Source Source Material CrudeExtract Crude Extract Source->CrudeExtract Extraction PureCompound Pure Compound CrudeExtract->PureCompound Chromatography (HPLC) MS Mass Spectrometry (MS) PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR MS_Data Molecular Formula & Weight MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Final Structure h1 h1 h1->Structure

Caption: Workflow for Small Molecule Structure Elucidation.

The elucidation of a novel natural product's structure is a cornerstone of drug discovery and chemical biology. While the name "this compound" might lead to an assumption of a peptide nature, it serves as an important reminder of the chemical diversity of bioactive molecules. The robust and complementary techniques of mass spectrometry and NMR spectroscopy provide the necessary tools for researchers to accurately determine the covalent structures of complex small molecules, paving the way for understanding their biological function and potential therapeutic applications.

References

Predicting the Secondary Structure of Pentenocin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to predict and determine the secondary structure of Pentenocin A, a Class IIa bacteriocin. The structural elucidation of antimicrobial peptides like this compound is a critical step in understanding their mechanism of action and in designing novel therapeutic agents.

1. Introduction to this compound

This compound, likely synonymous with Pentocin 31-1, is an anti-Listeria bacteriocin produced by the bacterium Lactobacillus pentosus 31-1. Bacteriocins are ribosomally synthesized antimicrobial peptides. Pentocin 31-1 is classified as a Class IIa bacteriocin, a group characterized by a conserved N-terminal sequence motif (YGNGV) and potent anti-Listeria activity.[1] The biological function of these peptides is intrinsically linked to their three-dimensional structure, with the secondary structure—the local arrangement of the amino acid chain into α-helices, β-sheets, and random coils—being a fundamental determinant of their activity.

A critical prerequisite for any structural prediction is the complete amino acid sequence of the peptide. Currently, only a partial N-terminal sequence of Pentocin 31-1, NH2-VIADYGNGVRXATLL, has been published.[1] The 'X' denotes an undetermined amino acid. Therefore, this guide will focus on the detailed experimental and computational workflows that should be employed once the full primary sequence is obtained.

2. Computational Prediction of Secondary Structure

In silico methods provide a rapid and cost-effective first approach to predicting the secondary structure from an amino acid sequence. These methods leverage algorithms trained on large databases of proteins with known structures.

Experimental Protocol: In Silico Secondary Structure Prediction

  • Obtain the Full Amino Acid Sequence: The complete, unambiguous primary sequence of this compound in FASTA format is the required input.

  • Select Prediction Servers: Utilize multiple state-of-the-art prediction servers to obtain a consensus prediction. Recommended servers include:

    • PSIPRED: A highly accurate method that uses a two-stage neural network and position-specific scoring matrices (PSSMs) generated from sequence alignments.[2][3]

    • JPred: Another popular server that combines several modern prediction methods to generate a consensus prediction for secondary structure, solvent accessibility, and coiled-coil regions.[4]

    • PEP2D: A server specifically designed for predicting the secondary structure of peptides, which may adopt different conformations compared to larger proteins.[4]

  • Submit the Sequence: Paste the FASTA sequence into the submission form of each server.

  • Execute the Prediction: Run the analysis using default parameters, which are generally optimized for high accuracy.

  • Analyze and Compare Results: Collate the predictions from each server. Note the regions of agreement and disagreement. The confidence scores provided by each server should be used to assess the reliability of the prediction for each amino acid position.

  • Synthesize a Consensus Prediction: Based on the outputs, generate a consensus model of the secondary structure.

G cluster_0 Computational Workflow seq Full Amino Acid Sequence (FASTA) psipred PSIPRED Server seq->psipred jpred JPred Server seq->jpred pep2d PEP2D Server seq->pep2d collate Collate & Compare Predictions psipred->collate jpred->collate pep2d->collate consensus Consensus Secondary Structure Model collate->consensus

Caption: Workflow for computational secondary structure prediction.

Data Presentation: Predicted Secondary Structure Content

The quantitative output from the prediction servers can be summarized in a table for easy comparison. The values below are hypothetical, representing a potential outcome for a full-length this compound sequence.

Prediction Methodα-Helix (%)β-Sheet (%)Random Coil (%)
PSIPRED451540
JPred421840
PEP2D501040
Consensus ~46 ~14 ~40

3. Experimental Determination of Secondary Structure

Experimental techniques are essential to validate and refine computational predictions. These methods analyze the physical properties of the peptide in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for estimating the secondary structure content of proteins and peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

Experimental Protocol: Far-UV CD Spectroscopy

  • Sample Preparation:

    • Synthesize or purify this compound to >95% purity.

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or a colorimetric assay like the BCA assay.

  • Instrument Setup:

    • Calibrate the CD spectropolarimeter using a standard like camphor-10-sulfonic acid.

    • Continuously flush the instrument with nitrogen gas to prevent ozone formation.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer solution in a 0.1 cm pathlength quartz cuvette.

    • Record the CD spectrum of the peptide sample (typically at a concentration of 0.1-0.2 mg/mL) from 190 to 260 nm.

    • Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * c * n * l) Where: c = molar concentration, n = number of residues, l = pathlength (cm).

    • Deconvolute the MRE spectrum using algorithms like CONTIN/LL or K2D2 to estimate the percentage of α-helix, β-sheet, and random coil structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrations of molecular bonds. For peptides, the amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Prepare a concentrated solution of this compound (1-10 mg/mL) in a low-absorption buffer, such as D₂O-based buffers to avoid interference from H₂O vibrations.

    • Lyophilize the peptide if a solid-state (KBr pellet) measurement is desired.

  • Data Acquisition:

    • Record a background spectrum of the buffer or KBr.

    • Place the sample in an appropriate cell (e.g., a CaF₂ transmission cell for liquids).

    • Record the sample spectrum, co-adding multiple scans (e.g., 256) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and Fourier self-deconvolution on the amide I region to resolve overlapping component bands.

    • Assign the resolved peaks to specific secondary structures (e.g., α-helices: ~1650-1658 cm⁻¹, β-sheets: ~1620-1640 cm⁻¹).

    • Calculate the area under each component peak to quantify the percentage of each secondary structure element.

G cluster_1 Experimental Workflow peptide Purified This compound cd_spec CD Spectroscopy peptide->cd_spec ftir_spec FTIR Spectroscopy peptide->ftir_spec nmr_spec NMR Spectroscopy (for high resolution) peptide->nmr_spec deconv Deconvolution & Data Analysis cd_spec->deconv ftir_spec->deconv nmr_spec->deconv Provides atomic resolution data structure_est Experimentally-Derived Structure Estimate deconv->structure_est

Caption: Workflow for experimental secondary structure determination.

Data Presentation: Experimentally Determined Secondary Structure

The quantitative results from experimental methods can be compared to the computational predictions. The values below are hypothetical.

Experimental Methodα-Helix (%)β-Sheet (%)Random Coil (%)
CD Spectroscopy48 ± 312 ± 240 ± 4
FTIR Spectroscopy51 ± 415 ± 334 ± 5
Average ~50 ~14 ~37

The most robust model of this compound's secondary structure is achieved by integrating computational predictions with experimental data. Discrepancies between the two approaches can highlight regions of conformational flexibility or the influence of the solvent environment, which computational methods may not fully capture. For a definitive, high-resolution structure, Nuclear Magnetic Resonance (NMR) spectroscopy would be the subsequent method of choice, as it can determine the three-dimensional structure of small peptides in solution at atomic resolution.

By following the comprehensive workflow outlined in this guide, researchers can effectively predict and validate the secondary structure of this compound, paving the way for a deeper understanding of its antimicrobial mechanism and facilitating the rational design of new peptide-based drugs.

G cluster_2 Integrated Analysis comp_model Computational Prediction refine Compare & Refine comp_model->refine exp_data Experimental Data (CD/FTIR) exp_data->refine final_model Validated Secondary Structure Model refine->final_model nmr High-Resolution Structure (NMR) final_model->nmr Optional next step

Caption: Integrated workflow for structural model refinement.

References

Determining the Antimicrobial Spectrum of Pentocins from Lactobacillus pentosus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, are gaining significant attention as potential alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance. Among these, pentocins, produced by various strains of Lactobacillus pentosus, have demonstrated a promising spectrum of activity against a range of spoilage and pathogenic microorganisms. This technical guide provides a consolidated overview of the antimicrobial spectrum of prominent pentocins, including Pentocin TV35b, Pentocin ZFM94, and Pentocin MQ1. The guide details the quantitative antimicrobial data, outlines the experimental protocols for their determination, and visualizes the underlying mechanism of action and experimental workflows.

Data Presentation: Antimicrobial Spectrum of Pentocins

The antimicrobial activity of pentocins has been evaluated against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi. The following tables summarize the available quantitative and qualitative data on the inhibitory spectrum of Pentocin TV35b, Pentocin ZFM94, and Pentocin MQ1.

Table 1: Antimicrobial Spectrum of Pentocin TV35b

Target MicroorganismTypeAntimicrobial EffectSource
Clostridium sporogenesGram-positive BacteriaInhibitory[1]
Clostridium tyrobutyricumGram-positive BacteriaInhibitory[1]
Lactobacillus curvatusGram-positive BacteriaInhibitory[1]
Lactobacillus fermentumGram-positive BacteriaInhibitory[1]
Lactobacillus sakeGram-positive BacteriaBactericidal[1]
Listeria innocuaGram-positive BacteriaInhibitory[1]
Propionibacterium acidipropioniciGram-positive BacteriaInhibitory[1]
Propionibacterium sp.Gram-positive BacteriaInhibitory[1]
Candida albicansFungusFungistatic[1]

Table 2: Antimicrobial Spectrum of Pentocin ZFM94 [2]

Target MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μM)
Micrococcus luteus 10209Gram-positive Bacteria1.75
Staphylococcus aureus D48Gram-positive Bacteria2.00
Escherichia coli DH5αGram-negative Bacteria2.50
Listeria monocytogenes LM1Gram-positive BacteriaInhibitory (MIC not specified)
Salmonella enterica subsp. enterica ATCC14028Gram-negative BacteriaInhibitory (MIC not specified)
Saccharomyces cerevisiae SM190FungusInhibitory (MIC not specified)
Bacillus subtilis BAS2Gram-positive BacteriaNo inhibitory activity
Salmonella paratyphi-B CMCC50094Gram-negative BacteriaNo inhibitory activity
Salmonella paratyphi-A CMCC50093Gram-negative BacteriaNo inhibitory activity

Table 3: Antimicrobial Spectrum of Pentocin MQ1 [3][4]

Target MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μM)
Micrococcus luteus ATCC 10240Gram-positive Bacteria1.66
Listeria monocytogenes NCTC 10890Gram-positive Bacteria1.66
Bacillus cereus ATCC 14579Gram-positive Bacteria3.32
Streptococcus pyogenes ATCC 12344Gram-positive BacteriaInhibitory (MIC not specified)
Staphylococcus aureus RF122Gram-positive BacteriaInhibitory (MIC not specified)
Pseudomonas aeruginosa PA7Gram-negative BacteriaInhibitory (MIC not specified)
Enterococcus faecium (various strains)Gram-positive BacteriaInhibitory (MIC not specified)
Streptococcus mutans GEJ11Gram-positive BacteriaNo inhibitory activity
Lactococcus lactis ATCC 11454Gram-positive BacteriaNo inhibitory activity
Corynebacterium spp. GH17Gram-positive BacteriaNo inhibitory activity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the determination of the antimicrobial spectrum of pentocins.

Purification of Pentocins

The purification of pentocins from Lactobacillus pentosus culture supernatant is a critical first step for accurate antimicrobial activity assessment. A common multi-step approach is employed:

a. Ammonium Sulfate Precipitation:

  • Culture the Lactobacillus pentosus strain in a suitable broth medium (e.g., MRS broth) until the late logarithmic or early stationary phase of growth.[2][5]

  • Centrifuge the culture to pellet the bacterial cells and collect the cell-free supernatant.[2]

  • Gradually add solid ammonium sulfate to the supernatant with constant stirring at 4°C to a final saturation of 40-80%, which precipitates the bacteriocin.[2][5]

  • Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., phosphate buffer).[5]

  • Dialyze the resuspended precipitate against the same buffer to remove excess salt.[2]

b. Size-Exclusion Chromatography (Gel Filtration):

  • Load the dialyzed protein concentrate onto a size-exclusion chromatography column (e.g., Sephadex G-25 or G-75) equilibrated with the appropriate buffer.[2][5]

  • Elute the proteins with the same buffer and collect fractions.

  • Assay each fraction for antimicrobial activity to identify the fractions containing the pentocin.[5]

c. Ion-Exchange Chromatography:

  • For further purification, apply the active fractions from size-exclusion chromatography to an ion-exchange column (e.g., SP-Sepharose for cation exchange).

  • Elute the bound proteins using a salt gradient (e.g., NaCl).

  • Collect fractions and test for antimicrobial activity to isolate the purified pentocin.

d. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • For high-purity preparations, subject the active fractions from previous chromatography steps to RP-HPLC on a C18 column.[2]

  • Elute the pentocin using a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid.[2]

  • The purified pentocin is collected, lyophilized, and stored for subsequent activity assays.

Purification_Workflow start L. pentosus Culture centrifugation1 Centrifugation start->centrifugation1 supernatant Cell-Free Supernatant centrifugation1->supernatant ammonium_sulfate Ammonium Sulfate Precipitation supernatant->ammonium_sulfate precipitate Crude Pentocin Precipitate ammonium_sulfate->precipitate dialysis Dialysis precipitate->dialysis gel_filtration Size-Exclusion Chromatography dialysis->gel_filtration active_fractions1 Active Fractions gel_filtration->active_fractions1 ion_exchange Ion-Exchange Chromatography active_fractions1->ion_exchange active_fractions2 Active Fractions ion_exchange->active_fractions2 rphplc RP-HPLC active_fractions2->rphplc purified_pentocin Purified Pentocin rphplc->purified_pentocin

Caption: General workflow for the purification of pentocins.
Determination of Antimicrobial Activity

a. Agar Well Diffusion Assay: This method is used for the initial screening of antimicrobial activity and to determine the spectrum of inhibition.[6]

  • Prepare a lawn of the indicator microorganism on a suitable agar medium (e.g., Mueller-Hinton Agar).[7]

  • Aseptically punch wells (6-8 mm in diameter) into the agar.[6]

  • Add a defined volume (e.g., 100 µL) of the purified pentocin solution at a known concentration into each well.[6]

  • Incubate the plates at the optimal temperature for the indicator microorganism for 16-24 hours.[7]

  • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater sensitivity of the microorganism to the pentocin.

Agar_Well_Diffusion_Assay start Prepare Lawn of Indicator Microorganism punch_wells Punch Wells in Agar start->punch_wells add_pentocin Add Purified Pentocin to Wells punch_wells->add_pentocin incubate Incubate Plates add_pentocin->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones result Determine Antimicrobial Spectrum measure_zones->result Broth_Microdilution_MIC start Prepare Serial Dilutions of Pentocin in 96-well Plate inoculate_wells Inoculate Wells with Microorganism start->inoculate_wells prepare_inoculum Prepare Standardized Inoculum of Target Microorganism prepare_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_plate->determine_mic result Quantitative Antimicrobial Activity (MIC Value) determine_mic->result Bacteriocin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell pentocin_adsorption 1. Pentocin Adsorption to Cell Surface membrane_insertion 2. Membrane Insertion pentocin_adsorption->membrane_insertion Electrostatic Interaction pore_formation 3. Pore Formation membrane_insertion->pore_formation Aggregation leakage 4. Leakage of Intracellular Contents pore_formation->leakage Disruption of Membrane Integrity cell_death 5. Cell Death leakage->cell_death

References

Methodological & Application

Solid-Phase Peptide Synthesis of Pediocin PA-1: A Representative Protocol for Pentenocin-like Bacteriocins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Pentenocin A" is not a formally recognized peptide, the query likely refers to bacteriocins produced by Lactobacillus pentosus, known as pentocins. These peptides are of significant interest for their antimicrobial properties. This document provides a detailed solid-phase peptide synthesis (SPPS) protocol for Pediocin PA-1, a well-characterized Class IIa bacteriocin. Pediocin PA-1 serves as an excellent representative model for the synthesis of pentocin-like peptides due to its similar size and structural class to reported pentocins such as Pentocin 31-1. This protocol is designed to guide researchers in the chemical synthesis of bacteriocins for research and development purposes.

Pediocin PA-1 is a 44-amino acid peptide with two disulfide bonds, possessing potent antimicrobial activity, notably against the foodborne pathogen Listeria monocytogenes.[1] The ability to chemically synthesize such peptides allows for the production of pure material for structure-activity relationship studies, mode of action investigations, and the development of novel antimicrobial agents.

Materials and Reagents

The following table outlines the necessary materials and reagents for the solid-phase synthesis of Pediocin PA-1.

Category Item Specification Supplier Example
Resin Fmoc-Cys(Trt)-Wang resin100-200 mesh, 0.3-0.8 mmol/g loadingSigma-Aldrich, Novabiochem
Amino Acids Fmoc-protected amino acidsStandard side-chain protection (Trt, Boc, tBu, Pbf)Sigma-Aldrich, Novabiochem
Coupling Reagents HBTU, HOBt, DICSigma-Aldrich, Novabiochem
Deprotection Reagent PiperidineSigma-Aldrich
Solvents DMF, DCM, NMPPeptide synthesis gradeSigma-Aldrich, Fisher Scientific
Cleavage Cocktail TFA, TIS, DODT, WaterReagent gradeSigma-Aldrich
Purification Acetonitrile, WaterHPLC gradeFisher Scientific
TFAHPLC gradeFisher Scientific
Buffers Ammonium bicarbonateSigma-Aldrich

Experimental Protocol: Solid-Phase Synthesis of Pediocin PA-1

This protocol utilizes the Fmoc/tBu strategy for solid-phase peptide synthesis.

Pediocin PA-1 Amino Acid Sequence:

K-Y-Y-G-N-G-V-S-C-G-K-H-S-C-S-V-D-W-G-K-A-T-T-C-I-I-N-N-G-A-M-A-W-A-T-G-G-H-Q-G-N-H-K-C

Step 1: Resin Swelling and Fmoc Deprotection
  • Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 2: Amino Acid Coupling Cycle

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in Step 1 to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

Step 3: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% DODT, 1% TIS.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 4: Disulfide Bond Formation
  • Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1 mg/mL).

  • Stir the solution gently and expose it to air for 24-48 hours to allow for oxidative formation of the two disulfide bonds.

  • Monitor the reaction by RP-HPLC.

Step 5: Purification and Analysis
  • Lyophilize the cyclized peptide solution.

  • Purify the crude cyclized peptide by preparative reverse-phase HPLC using a C18 column. A typical gradient would be 10-60% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final Pediocin PA-1 peptide as a white powder.

Quantitative Data Summary

Parameter Value Notes
Peptide Length 44 amino acids
Molecular Weight (Reduced) ~4935 DaCalculated based on the amino acid sequence.
Molecular Weight (Oxidized) ~4931 DaAfter formation of two disulfide bonds.
Resin Loading 0.4 mmol/gExample value, adjust calculations based on actual resin loading.
Amino Acid Excess 4 equivalentsPer coupling step.
Coupling Reagent Excess 3.9 equivalentsPer coupling step.
Typical Crude Purity 50-70%Varies depending on sequence and synthesis efficiency.
Typical Final Purity >95%After HPLC purification.
Typical Final Yield 10-20%Based on the initial resin loading.

Experimental Workflow Diagram

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage and Purification Resin Fmoc-Cys(Trt)-Wang Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect_Initial 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Deprotect_Initial->Couple Wash_Couple 4. Washing (DMF, DCM) Couple->Wash_Couple Deprotect_Cycle 5. Fmoc Deprotection (20% Piperidine/DMF) Wash_Couple->Deprotect_Cycle Repeat Repeat for all 43 Amino Acids Deprotect_Cycle->Repeat Repeat->Couple Cleavage 6. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Cyclization 8. Disulfide Bond Formation (Air Oxidation, pH 8.0-8.5) Precipitation->Cyclization Purification 9. RP-HPLC Purification Cyclization->Purification Analysis 10. Analysis (HPLC, Mass Spec) Purification->Analysis Final_Product Pure Pediocin PA-1 Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of Pediocin PA-1.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in Fmoc-based solid-phase peptide synthesis.

SPPS_Chemistry Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Piperidine Resin_Elongated Resin-Peptide-NH-CO-AA-Fmoc Resin_NH2->Resin_Elongated Coupling Fmoc_AA Fmoc-AA-COOH Activated_AA Fmoc-AA-O-Bt Fmoc_AA->Activated_AA HBTU/HOBt/DIEA Activated_AA->Resin_Elongated Coupling Resin_Elongated->Resin_Fmoc Represents start of next cycle Cleaved_Peptide Crude Linear Peptide Resin_Elongated->Cleaved_Peptide TFA Cocktail Final_Peptide Purified Oxidized Peptide Cleaved_Peptide->Final_Peptide Oxidation & Purification

Caption: Key chemical transformations in an SPPS cycle.

References

Application Notes & Protocols for Optimizing Pentenocin A Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, "Pentenocin A" is not a widely documented compound in scientific literature. The following application notes and protocols are based on the hypothesis that this compound is a bacteriocin-like compound produced by a species of Paenibacillus. The methodologies provided are derived from established strategies for optimizing the fermentation of other secondary metabolites from Paenibacillus and related microorganisms.

Introduction to this compound and its Potential

This compound is understood to be a novel antimicrobial peptide belonging to the bacteriocin family, produced by select strains of Paenibacillus. Bacteriocins are ribosomally synthesized peptides with potent antimicrobial activity, often against pathogenic bacteria, making them attractive candidates for drug development, food preservation, and clinical applications. Optimizing the production yield of this compound is a critical step in realizing its therapeutic and commercial potential.

This document provides a comprehensive guide to enhancing this compound production in microbial fermentation through systematic optimization of media components and process parameters.

Optimizing Fermentation Media for Enhanced this compound Production

The composition of the fermentation medium is a crucial factor influencing microbial growth and the production of secondary metabolites like this compound.[1][2] A well-designed medium can significantly boost yield and productivity.

Key Media Components for Paenibacillus Fermentation

Paenibacillus species have diverse nutritional requirements. Key components to consider for media optimization include:

  • Carbon Sources: Sugarcane molasses, glucose, and sucrose have been shown to be effective carbon sources for Paenibacillus species.[2] The choice and concentration of the carbon source can directly impact biomass and metabolite production.

  • Nitrogen Sources: Yeast extract, peptone, and ammonium sulfate are common nitrogen sources that support robust growth and product formation in Paenibacillus.[2][3]

  • Minerals and Trace Elements: Phosphate, magnesium, and other trace elements are essential for various cellular functions and enzymatic activities.

Data Summary: Media Optimization for Paenibacillus Species

The following table summarizes the impact of different media components on the production of various metabolites in Paenibacillus species, which can serve as a starting point for optimizing this compound production.

Organism Product Key Media Components Optimized Initial Yield Optimized Yield Fold Increase Reference
Paenibacillus sp. IND8Fibrinolytic EnzymeMoisture, Sucrose, Sodium Dihydrogen Phosphate--4.5[4]
Paenibacillus polymyxa IN937aSporesYeast Extract, Molasses, Ammonium Sulfate-6.606x10⁹ spore/mL-[3]
Paenibacillus sp. MVY-024BiomassSugarcane Molasses, Yeast Extract-2.2x10⁹ cfu/mL-[2]
Paenibacillus mucilaginosus KN-18SporesStarch, Yeast Extract, Sucrose-2x10⁹ spores/mL-[5]
Paenibacillus polymyxa DSM 7422,3-butanediolGlucose-18.61 g/L-[6][7]

Optimizing Fermentation Process Parameters

In addition to media composition, physical and chemical parameters of the fermentation process play a vital role in maximizing product yield.

Critical Process Parameters
  • pH: The pH of the culture medium affects nutrient availability and enzyme activity. For many Paenibacillus species, a pH range of 6.0-7.0 is optimal for growth and metabolite production.[2][8]

  • Temperature: Temperature influences microbial growth rate and enzyme kinetics. The optimal temperature for Paenibacillus fermentation is typically between 30°C and 37°C.[2]

  • Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fermentation. The aeration rate and agitation speed should be optimized to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells. An optimal air flow rate for Paenibacillus sp. MVY-024 was found to be 0.4 vvm.[2]

  • Inoculum Size: The initial cell density can impact the duration of the lag phase and the overall productivity of the fermentation.

Data Summary: Process Parameter Optimization for Bacteriocin Production

This table provides examples of how process parameter optimization has led to increased bacteriocin production in various lactic acid bacteria, a model for this compound.

Organism Bacteriocin Optimized Parameters Initial Yield (AU/mL) Optimized Yield (AU/mL) Fold Increase Reference
Pediococcus acidilactici CCFM18PediocinTemperature (37°C), Initial pH (6.0), Culture Time (18 h)~8081454.611.8[9]
Lactococcus lactis CCSULAC1NisinTemperature (35°C)-1280-[10]
Lactobacillus sp. MSU3IRUnnamedpH (5.0)484-604410-649~1.1[11]
Lactococcus lactis ssp. lactis CN1.10aNisinTemperature (28°C), pH (6.0)-8000-[12]

Experimental Protocols

Protocol for Media Optimization using One-Factor-at-a-Time (OFAT)

This protocol outlines a systematic approach to screen and identify optimal concentrations of media components.

  • Establish a Basal Medium: Start with a known medium formulation for Paenibacillus or a general-purpose medium like Nutrient Broth or Tryptic Soy Broth.

  • Vary One Factor at a Time:

    • Carbon Source: Prepare flasks with the basal medium, replacing the original carbon source with different sources (e.g., glucose, sucrose, molasses) at varying concentrations (e.g., 10, 20, 30 g/L). Keep all other components constant.

    • Nitrogen Source: Similarly, vary the nitrogen source (e.g., yeast extract, peptone, ammonium sulfate) and its concentration while keeping other factors at their basal level.

    • Minerals: Test the effect of adding different mineral salts (e.g., MgSO₄, KH₂PO₄) at various concentrations.

  • Fermentation: Inoculate the flasks with a standardized inoculum of the this compound-producing Paenibacillus strain. Incubate under controlled conditions (e.g., 30°C, 150 rpm) for a defined period (e.g., 48-72 hours).

  • Analysis: At the end of the fermentation, measure the biomass (e.g., optical density at 600 nm) and the this compound activity (e.g., using an agar well diffusion assay against a sensitive indicator strain).

  • Selection of Optimal Components: Identify the component and concentration that result in the highest this compound yield. Use this optimal component in the subsequent experiments.

Protocol for Process Parameter Optimization

This protocol details the optimization of key physical and chemical parameters.

  • Use Optimized Medium: Prepare the fermentation medium with the optimized composition determined from the previous protocol.

  • Vary Process Parameters:

    • pH: Set up a series of fermentations in bioreactors where the initial pH is adjusted to different values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).[9] Maintain the pH throughout the fermentation using automated acid/base addition.

    • Temperature: Conduct fermentations at different temperatures (e.g., 25, 30, 35, 40°C).[10]

    • Aeration and Agitation: In a bioreactor, vary the agitation speed (e.g., 100, 150, 200 rpm) and aeration rate (e.g., 0.5, 1.0, 1.5 vvm) to study their effect on dissolved oxygen levels and this compound production.

  • Monitoring and Sampling: Monitor the fermentations by taking regular samples to measure biomass, substrate consumption, and this compound concentration.

  • Determine Optimal Conditions: Identify the combination of process parameters that yields the highest this compound titer and productivity.

Visualizations

Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up Strain Strain Selection & Inoculum Development Media Media Component Screening (OFAT) Strain->Media Select basal medium RSM Response Surface Methodology (RSM) for Media Optimization Media->RSM Identify significant factors Process Process Parameter Optimization (pH, Temp, DO) RSM->Process Define optimized medium Validation Bioreactor Validation of Optimal Conditions Process->Validation Determine optimal parameters ScaleUp Scale-up Studies Validation->ScaleUp Confirm results

Caption: A generalized workflow for the systematic optimization of microbial fermentation processes.

Hypothetical Signaling Pathway for this compound Production

Bacteriocin_Regulation cluster_QS Quorum Sensing System cluster_Biosynthesis This compound Biosynthesis AIP Autoinducing Peptide (AIP) HK Histidine Kinase (HK) AIP->HK binds & activates RR Response Regulator (RR) HK->RR phosphorylates Promoter Promoter Region RR->Promoter binds penA penA (Structural Gene) Pentenocin_A This compound (precursor) penA->Pentenocin_A translation penT penT (Transporter) Pentenocin_A_ext Mature this compound (extracellular) penT->Pentenocin_A_ext transports & processes penI penI (Immunity Protein) Nutrients Nutrient Availability (C/N ratio) Nutrients->HK Stress Environmental Stress (e.g., pH, Temperature) Stress->HK Promoter->penA Promoter->penT Promoter->penI Pentenocin_A_ext->AIP positive feedback

Caption: A hypothetical two-component signaling pathway regulating this compound biosynthesis.

Conclusion

The optimization of this compound production is a multi-faceted process that requires a systematic approach. By carefully selecting and optimizing media components and process parameters, it is possible to significantly enhance the yield and productivity of this promising antimicrobial peptide. The protocols and data presented in these application notes provide a solid foundation for researchers to develop a robust and efficient fermentation process for this compound. Further studies employing statistical designs like Response Surface Methodology (RSM) are recommended for fine-tuning the interactions between different factors.

References

Application Notes and Protocols for a Sensitive Bioassay of Pentenocin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for a sensitive, colorimetric-based bioassay to determine the antimicrobial activity of Pentenocin A, a putative antimicrobial peptide (AMP). The assay is designed for researchers in drug development and microbiology to quantify the efficacy of this compound against susceptible bacterial strains.

Introduction

This compound is a novel antimicrobial peptide whose precise mechanism of action is under investigation. Preliminary studies suggest that like many AMPs, it may exert its antimicrobial effect through disruption of the bacterial cell membrane and potential interaction with intracellular components. This bioassay provides a sensitive method to quantify the membrane-disrupting activity of this compound by measuring the release of intracellular components, specifically cytoplasmic β-galactosidase, from a susceptible bacterial strain. The assay utilizes a chromogenic substrate that produces a colored product upon enzymatic cleavage, which can be quantified spectrophotometrically.

Postulated Signaling Pathway of this compound

The proposed mechanism of action for this compound involves a multi-step process beginning with electrostatic attraction to the negatively charged bacterial membrane, followed by membrane insertion, pore formation, and subsequent leakage of intracellular contents, ultimately leading to cell death.

PentenocinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Binding Membrane Binding This compound->Membrane Binding Electrostatic Interaction Pore Formation Pore Formation Membrane Binding->Pore Formation Peptide Aggregation Leakage Leakage of Intracellular Components Pore Formation->Leakage Membrane Disruption Cell Death Cell Death Leakage->Cell Death Loss of Homeostasis Experimental_Workflow A Bacterial Culture Preparation B Incubation with this compound A->B Expose bacteria to different concentrations C Cell Lysis and Enzyme Reaction B->C Lyse cells to release β-galactosidase D Reaction Termination C->D Stop enzymatic reaction E Absorbance Measurement D->E Quantify colored product F Data Analysis E->F Calculate activity

Application of Bacteriocins in Food Preservation: A Focus on Enterocin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pentenocin A" did not yield specific results related to a known antimicrobial compound used in food preservation. It is possible that this is a less common name or a typographical error. Based on the context of food preservation and the phonetic similarity, this document will focus on Enterocins , a well-studied class of bacteriocins with significant applications in the food industry. Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria.[1][2][3] They are considered promising natural food preservatives due to their targeted action against specific foodborne pathogens and spoilage microorganisms.[1][4][5]

Application Notes

Enterocins, produced by various strains of Enterococcus, exhibit a broad spectrum of antimicrobial activity against many foodborne pathogens, including Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[6] This makes them particularly suitable for use as biopreservatives in a variety of food products.[2][7] Nisin is currently the most widely approved and used bacteriocin in the food industry.[2][3][7] However, enterocins are gaining significant attention for their potential applications.

Key Characteristics of Enterocins for Food Preservation:

  • Broad Antimicrobial Spectrum: Effective against a range of Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses.[6]

  • Natural Origin: Sourced from lactic acid bacteria (LAB), which are generally recognized as safe (GRAS) and are often part of the natural microflora of fermented foods.[2]

  • High Potency: Active at low concentrations, minimizing the impact on the sensory properties of food.

  • Stability: Many enterocins are stable over a range of pH and temperature conditions, making them suitable for various food processing applications.[2]

Regulatory Status:

While nisin is approved as a food additive (E234) in many countries[2], the regulatory status of specific enterocins may vary by region. It is crucial for researchers and developers to consult the food safety regulations of the target market.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of selected enterocins against various pathogens in different food matrices.

Table 1: Inhibitory Activity of Enterocins Against Foodborne Pathogens

Enterocin(s)Target MicroorganismFood MatrixConcentrationReduction in Microbial Count (log cycles)Reference
Enterocins A & BListeria monocytogenesCooked Ham4800 AU/g7.98[7]
Enterocins A & BListeria monocytogenesChicken Breast4800 AU/cm²5.26[7]
Enterocin EJ97Bacillus macroides/B. maroccanusZucchini Puree20 AU/mLBactericidal effect[8]

Table 2: Effective Doses (ED50) of Pyrenocine A Against Various Microorganisms

Note: Pyrenocine A is a phytotoxin with antibiotic activity and is presented here for comparative purposes as the initial search did not yield data for "this compound".

MicroorganismED50 (µg/mL)Reference
Bacillus subtilis30[9]
Staphylococcus aureus45[9]
Escherichia coli200[9]
Fusarium oxysporum54[9]
Pyrenochaeta terrestris77[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Enterocin A

This protocol outlines the procedure for determining the MIC of a purified or semi-purified enterocin preparation against a target bacterium using a microtiter plate assay.

Materials:

  • Purified or semi-purified Enterocin A

  • Target bacterial strain (e.g., Listeria monocytogenes)

  • Appropriate growth medium (e.g., BHI broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the target bacterium overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a starting concentration of approximately 10⁵ CFU/mL.

  • Prepare Enterocin Dilutions:

    • Prepare a stock solution of Enterocin A in a sterile buffer.

    • Perform serial two-fold dilutions of the enterocin stock solution in the growth medium directly in the wells of the 96-well plate.

  • Inoculation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the enterocin dilutions.

    • Include a positive control (bacteria and medium, no enterocin) and a negative control (medium only).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the target bacterium for 18-24 hours.

  • Determination of MIC:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of Enterocin A that completely inhibits the visible growth of the target bacterium.

Protocol 2: Application of Enterocin A in a Food Model System (e.g., Cooked Ham)

This protocol describes a method to evaluate the efficacy of Enterocin A in controlling the growth of Listeria monocytogenes in a food matrix.

Materials:

  • Slices of cooked ham

  • Enterocin A solution (e.g., 4800 AU/g)

  • Listeria monocytogenes culture

  • Sterile bags for vacuum packaging

  • Vacuum sealer

  • Stomacher

  • Plating media (e.g., Oxford Agar)

Procedure:

  • Sample Preparation:

    • Cut cooked ham into uniform slices (e.g., 10 g).

    • Sterilize the surface of the ham slices (e.g., by UV irradiation).

  • Inoculation:

    • Inoculate the ham slices with a known concentration of Listeria monocytogenes (e.g., 10³ CFU/g).

    • Allow the inoculum to attach for a defined period (e.g., 30 minutes) at room temperature.

  • Treatment:

    • Treat the inoculated ham slices with the Enterocin A solution. A control group should be treated with a sterile buffer.

  • Packaging and Storage:

    • Vacuum-pack the ham slices in sterile bags.

    • Store the packages at a relevant temperature (e.g., 4°C) for a specified period (e.g., 21 days).

  • Microbial Analysis:

    • At regular intervals (e.g., day 0, 7, 14, 21), take samples from each treatment group.

    • Homogenize the ham sample in a sterile diluent using a stomacher.

    • Perform serial dilutions and plate on selective agar for Listeria monocytogenes.

    • Incubate the plates and enumerate the colonies to determine the CFU/g.

  • Data Analysis:

    • Compare the microbial counts between the enterocin-treated and control groups to determine the reduction in bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_food Prepare Food Matrix (e.g., Cooked Ham) inoculate Inoculate Food Matrix prep_food->inoculate prep_bact Prepare Bacterial Inoculum (e.g., L. monocytogenes) prep_bact->inoculate prep_ent Prepare Enterocin Solution treat Apply Enterocin Solution prep_ent->treat inoculate->treat package Vacuum Package treat->package store Store at Refrigerated Temp. package->store sample Sample at Intervals store->sample enumerate Enumerate Bacteria sample->enumerate analyze Analyze Data & Compare enumerate->analyze

Caption: Experimental workflow for evaluating Enterocin A in a food model system.

mechanism_of_action cluster_bacterium Target Bacterium cell_membrane Cell Membrane receptor Receptor Protein (e.g., Mannose PTS) pore_complex Pore Complex receptor->pore_complex Induces formation of ion_efflux Ion Efflux (K+, Mg2+) pore_complex->ion_efflux cell_wall Cell Wall Synthesis enterocin Enterocin A enterocin->receptor Binds to enterocin->cell_wall Inhibits (for some bacteriocins) atp_depletion ATP Depletion ion_efflux->atp_depletion cell_death Cell Death atp_depletion->cell_death

Caption: Proposed mechanism of action for Enterocin A against target bacteria.

References

Application Notes and Protocols for Pentenocin A: A Potential Therapeutic Agent Against Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentenocin A is a metabolite produced by the fungus Trichoderma hamatum FO-6903.[1] Currently, publicly available research on the direct antimicrobial properties of this compound against pathogenic microorganisms is limited. It has been noted for its weak inhibitory activity on interleukin-1 and β-transferase (ICE).[1][2][3]

Given the limited data on this compound, this document will draw upon the closely related and well-researched class of antimicrobial peptides known as Pentocins , produced by various strains of Lactobacillus pentosus. These bacteriocins, such as Pentocin MQ1 and Pentocin ZFM94, have demonstrated significant potential as therapeutic agents against a range of pathogens.[4][5][6] The protocols and data presented herein are based on the characteristics of these Pentocins and serve as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Quantitative Data Summary

The following tables summarize the antimicrobial activity and stability of well-characterized Pentocins.

Table 1: Antibacterial Spectrum of Pentocin MQ1 [4][5]

Target MicroorganismStrain IDActivity
Listeria monocytogenesNCTC 10890Strong
Micrococcus luteusATCC 10240Strong
Bacillus cereusATCC 14579Strong
Streptococcus pyogenesATCC 12344Moderate
Staphylococcus aureusRF122Moderate
Pseudomonas aeruginosaPA7Moderate
Enterococcus faecium (multiple strains)Various ATCC strainsModerate
Streptococcus mutansGEJ11Inactive
Lactococcus lactisATCC 11454Inactive
Corynebacterium spp.GH17Inactive

Table 2: Minimum Inhibitory Concentrations (MICs) of Pentocin ZFM94 [6]

Target MicroorganismStrain IDMIC (μM)
Micrococcus luteus102091.75
Staphylococcus aureusD482.00
Escherichia coliDH5α2.50
Listeria monocytogenesLM1-
Salmonella enterica subsp. entericaATCC14028-
Saccharomyces cerevisiaeSM190-

Note: Specific MIC values for L. monocytogenes, S. enterica, and S. cerevisiae were not provided in the cited literature, though inhibitory effects were observed.

Table 3: Physicochemical Stability of Pentocins [4][5][6][7]

ConditionPentocin MQ1 StabilityPentocin ZFM94 StabilityPentocin JL-1 Stability
Thermal Stability StableRetained 80.37% activity after 80°C for 30 minThermostable
pH Stability StableStable at pH 2.0-7.0Tolerates pH 5.0-7.0
Enzyme Sensitivity Sensitive to proteolytic enzymesDegraded by trypsin and pepsinSensitive to proteinase K, trypsin, pepsin, and alkaline protease

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods used to assess the antimicrobial activity of bacteriocins like Pentocins.

Materials:

  • Purified Pentocin stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Target bacterial strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the target bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Pentocin:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Pentocin stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a positive control (no Pentocin).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (1-12).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Pentocin at which no visible bacterial growth is observed.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the potential cytotoxicity of a compound against a mammalian cell line.

Materials:

  • Purified Pentocin

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Pentocin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the Pentocin dilutions. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Proposed Mechanism of Action of Pentocins

The primary mechanism of action for broad-spectrum Pentocins like MQ1 and JL-1 is the disruption of the bacterial cell membrane through pore formation.[4][7]

G Proposed Mechanism of Action of Pentocins cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Pentocin Pentocin Binding Binding to Cell Membrane Receptors Pentocin->Binding Initial Interaction Pore Pore Formation Binding->Pore Membrane Insertion and Aggregation Leakage Leakage of Ions and Metabolites Pore->Leakage Disruption of Proton Motive Force Death Cell Death Leakage->Death Cell Lysis

Caption: Proposed mechanism of action for pore-forming Pentocins.

Experimental Workflow for Pentocin Evaluation

This workflow outlines the key steps in the preclinical evaluation of a novel Pentocin.

G Experimental Workflow for Pentocin Evaluation Isolation Isolation and Purification of Pentocin Characterization Physicochemical Characterization Isolation->Characterization MIC MIC Determination (Antibacterial Spectrum) Characterization->MIC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mechanism Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Mechanism->Cytotoxicity InVivo In Vivo Efficacy and Toxicity Studies Cytotoxicity->InVivo Development Lead Compound for Drug Development InVivo->Development

Caption: A streamlined workflow for the evaluation of a novel Pentocin.

Logical Relationship of Pentocin Biosynthesis Regulation

The biosynthesis of Pentocin MQ1 is regulated by a quorum-sensing mechanism.[4][5]

G Quorum Sensing Regulation of Pentocin Biosynthesis CellDensity Increased Bacterial Cell Density Autoinducer Autoinducer Concentration Increases CellDensity->Autoinducer Activation Activation of Two-Component System Autoinducer->Activation GeneExpression Upregulation of Pentocin Biosynthesis Genes Activation->GeneExpression PentocinProduction Increased Pentocin Production GeneExpression->PentocinProduction

Caption: Quorum sensing control of Pentocin MQ1 production.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Pentenocin A on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentenocin A is a putative antimicrobial peptide with potential applications in combating bacterial infections. Preliminary evidence suggests that its primary mode of action involves the disruption of bacterial cell membranes. These application notes provide a comprehensive guide to elucidating the precise mechanism by which this compound interacts with and compromises bacterial membranes. The following protocols are designed to be adaptable for researchers investigating novel antimicrobial compounds.

Bacteriocins, a class of ribosomally synthesized antimicrobial peptides, often exert their bactericidal effects by targeting the cell envelope. The proposed mechanism for many bacteriocins involves a multi-step process that begins with binding to the bacterial cell surface, followed by membrane insertion and the formation of pores or channels. This disruption leads to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. Some bacteriocins are also known to interact with specific membrane components, such as Lipid II, a precursor in cell wall synthesis, which can enhance their membrane-disrupting activity.

These notes will guide the user through a series of experiments to quantitatively assess the antimicrobial activity of this compound, its ability to depolarize the bacterial membrane, and its capacity to induce membrane permeabilization. Furthermore, protocols for studying the interaction of this compound with model lipid vesicles are provided to gain insights into its lipid specificity and mechanism of membrane disruption.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

This table should be populated with experimental data determining the lowest concentration of this compound that inhibits the visible growth of various bacterial strains.

Bacterial StrainGram StainMIC (µM)Reference Compound MIC (µM)
Staphylococcus aureusPositiveTBDe.g., 2.0
Bacillus subtilisPositiveTBDe.g., 1.5
Escherichia coliNegativeTBDe.g., >50
Pseudomonas aeruginosaNegativeTBDe.g., >50
Listeria monocytogenesPositiveTBDe.g., 2.5
TBD: To Be Determined
Table 2: Membrane Depolarization Activity of this compound

This table summarizes the percentage of membrane depolarization induced by this compound at different concentrations, as measured by a membrane potential-sensitive dye like DiSC3(5).

Bacterial StrainThis compound Conc. (µM)% Depolarization (Mean ± SD)Positive Control (% Depolarization)
Staphylococcus aureus0.5x MICTBDe.g., 100%
1x MICTBDe.g., 100%
2x MICTBDe.g., 100%
Bacillus subtilis0.5x MICTBDe.g., 100%
1x MICTBDe.g., 100%
2x MICTBDe.g., 100%
TBD: To Be Determined
Positive control could be a known membrane-depolarizing agent like gramicidin or nisin.
Table 3: Membrane Permeabilization (Leakage) Activity of this compound

This table presents the percentage of fluorescent dye leakage from bacterial cells or lipid vesicles upon treatment with this compound.

SystemThis compound Conc. (µM)% Leakage (Mean ± SD)Positive Control (% Leakage)
S. aureus cells0.5x MICTBDe.g., 100%
1x MICTBDe.g., 100%
2x MICTBDe.g., 100%
Anionic Liposomes1.0TBDe.g., 100%
5.0TBDe.g., 100%
Zwitterionic Liposomes1.0TBDe.g., 100%
5.0TBDe.g., 100%
TBD: To Be Determined
Positive control could be a detergent like Triton X-100.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound required to inhibit the growth of a target bacterium.

Materials:

  • This compound stock solution

  • Target bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fresh overnight culture of the target bacterium in MHB.

  • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.

  • Add the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity or by measuring the optical density at 600 nm (OD600).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_culture Bacterial Culture (Overnight) inoculation Inoculate Plates bact_culture->inoculation pent_dilution This compound Serial Dilutions pent_dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination Determine MIC readout->mic_determination Depolarization_Assay cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Measurement cell_growth Grow Cells (Mid-log phase) cell_wash Wash & Resuspend in HEPES cell_growth->cell_wash add_disc35 Add DiSC3(5) cell_wash->add_disc35 stabilize Incubate for Dye Quenching add_disc35->stabilize baseline Record Baseline Fluorescence stabilize->baseline add_pentenocin Add this compound baseline->add_pentenocin measure_fluorescence Monitor Fluorescence Increase add_pentenocin->measure_fluorescence Mechanism_of_Action cluster_membrane Bacterial Membrane membrane Outer Leaflet Inner Leaflet insertion Membrane Insertion pentenocin_a This compound attraction Electrostatic Attraction pentenocin_a->attraction attraction->membrane:head Binds to surface pore_formation Pore Formation insertion->pore_formation Aggregates in membrane depolarization Membrane Depolarization pore_formation->depolarization leakage Cellular Leakage pore_formation->leakage cell_death Cell Death depolarization->cell_death leakage->cell_death

Application Notes and Protocols for the Cloning and Expression of Pentenocin A Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Nomenclature: The term "Pentenocin A" did not yield specific results for a characterized bacteriocin. However, the phonetically similar bacteriocins "Pantocin A" from Pantoea agglomerans and "Pentocin TV35b" from Lactobacillus pentosus are well-documented. This document provides detailed application notes and protocols for the cloning and expression of the biosynthesis genes for both of these bacteriocins, assuming "this compound" was a reference to one of these compounds.

Section 1: Pantocin A

Pantocin A is a peptide-based antibiotic produced by the biocontrol agent Pantoea agglomerans. It acts by inhibiting histidine biosynthesis in target organisms.[1][2] The biosynthetic gene cluster for Pantocin A, designated paaPABC, has been identified and is approximately 2.84 kb in size.[1] This cluster contains a small gene, paaP, encoding a thirty-amino acid precursor peptide, and three genes, paaA, paaB, and paaC, which encode the enzymes necessary for processing the precursor into the active antibiotic.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the cloning and expression of the Pantocin A biosynthesis gene cluster.

ParameterDescriptionReference
Gene Cluster paaPABC[1]
Size of Gene Cluster ~2.84 kb[1]
Precursor Peptide Gene paaP (encodes a 30-amino acid peptide)[1]
Processing Enzyme Genes paaA, paaB, paaC[1]
Expression Host Escherichia coli[2]
Cloning Vector High-copy number plasmid (e.g., pUC series)[3]
Experimental Protocols

This protocol describes the amplification and cloning of the Pantocin A biosynthetic gene cluster from Pantoea agglomerans genomic DNA into an E. coli expression vector.

Materials:

  • Pantoea agglomerans genomic DNA

  • High-fidelity DNA polymerase

  • PCR primers flanking the paaPABC cluster

  • pUC19 plasmid vector

  • Restriction enzymes (e.g., EcoRI and HindIII)

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α

  • LB agar plates with ampicillin

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the entire ~2.84 kb paaPABC gene cluster from P. agglomerans genomic DNA. Incorporate restriction sites (e.g., EcoRI and HindIII) into the 5' ends of the primers for subsequent cloning.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 100 ng P. agglomerans genomic DNA

      • 1 µM forward primer

      • 1 µM reverse primer

      • 1X High-fidelity PCR buffer

      • 200 µM dNTPs

      • 1 unit High-fidelity DNA polymerase

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize as needed)

        • Extension: 72°C for 3 minutes

      • Final extension: 72°C for 10 minutes

  • PCR Product Purification: Purify the ~2.84 kb PCR product using a PCR purification kit.

  • Restriction Digestion:

    • Digest both the purified PCR product and the pUC19 vector with EcoRI and HindIII.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert to vector.

    • Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 2 hours.

  • Transformation:

    • Transform the ligation mixture into chemically competent E. coli DH5α cells via heat shock.

    • Plate the transformed cells on LB agar containing 100 µg/mL ampicillin.

    • Incubate overnight at 37°C.

  • Colony PCR and Sequencing:

    • Screen colonies for the presence of the insert by colony PCR using the designed primers.

    • Confirm the sequence and orientation of the cloned paaPABC cluster by Sanger sequencing.

This protocol outlines the expression of the cloned paaPABC gene cluster in E. coli and a bioassay to detect Pantocin A activity.

Materials:

  • E. coli DH5α containing the recombinant pUC19-paaPABC plasmid

  • LB broth with ampicillin

  • Indicator organism (e.g., Erwinia amylovora)

  • Soft agar

  • Minimal media agar plates

Procedure:

  • Expression:

    • Inoculate a single colony of E. coli (pUC19-paaPABC) into 10 mL of LB broth with 100 µg/mL ampicillin.

    • Incubate overnight at 37°C with shaking.

  • Bioassay:

    • Prepare an overlay of the indicator organism by mixing 100 µL of an overnight culture of Erwinia amylovora with 5 mL of molten soft agar.

    • Pour the soft agar overlay onto a minimal media agar plate and allow it to solidify.

    • Spot 10 µL of the overnight culture of the recombinant E. coli onto the surface of the overlay.

    • Incubate the plate at 28°C for 24-48 hours.

  • Observation: A clear zone of inhibition around the E. coli spot indicates the production of active Pantocin A.

Visualizations

PantocinA_Biosynthesis cluster_0 Pantocin A Biosynthetic Gene Cluster (paaPABC) paaP paaP (Precursor Peptide) Precursor_Peptide PaaP Precursor Peptide paaP->Precursor_Peptide Transcription & Translation paaA paaA (Processing Enzyme) paaA->Precursor_Peptide paaB paaB (Processing Enzyme) paaB->Precursor_Peptide paaC paaC (Processing & Resistance) paaC->Precursor_Peptide Mature_Pantocin_A Mature Pantocin A Precursor_Peptide->Mature_Pantocin_A Post-translational Modification Cloning_Workflow Genomic_DNA P. agglomerans Genomic DNA PCR PCR Amplification of paaPABC Genomic_DNA->PCR Purification1 Purify PCR Product PCR->Purification1 Digestion Restriction Digestion Purification1->Digestion Vector pUC19 Vector Vector->Digestion Ligation Ligation Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Screening & Sequencing Transformation->Screening Pentocin_Purification_Workflow Culture L. pentosus Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Precipitation Ammonium Sulphate Precipitation Supernatant->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Pellet Protein Pellet Centrifugation2->Pellet Dialysis Resuspension & Dialysis Pellet->Dialysis Chromatography Cation Exchange Chromatography Dialysis->Chromatography Purified_Pentocin Purified Pentocin TV35b Chromatography->Purified_Pentocin Gene_Identification_Logic Genomic_DNA L. pentosus gDNA Degenerate_PCR Degenerate PCR with Conserved Primers Genomic_DNA->Degenerate_PCR TA_Cloning TA Cloning & Sequencing Degenerate_PCR->TA_Cloning Partial_Sequence Identify Partial Bacteriocin Gene TA_Cloning->Partial_Sequence Inverse_PCR Inverse PCR for Flanking Regions Partial_Sequence->Inverse_PCR Full_Cluster Sequence Full Gene Cluster Inverse_PCR->Full_Cluster

References

Formulation of Pentenocin A for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentenocin A, likely a synonym for Neplanocin A, is a cyclopentenyl analog of adenosine. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, exhibiting significant antitumor and antiviral activities.[1][2] Proper formulation is critical for achieving accurate and reproducible results in preclinical in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound, based on the available data for Neplanocin A, to guide researchers in its preclinical evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a suitable formulation.

PropertyValueSource
Chemical Name 5R-(6-amino-9H-purin-9-yl)-3-(hydroxymethyl)-3-cyclopentene-1S,2R-diol[3]
CAS Number 72877-50-0[3][4]
Molecular Formula C₁₁H₁₃N₅O₃[3][4]
Molecular Weight 263.3 g/mol [3]
Appearance Crystalline solid[3][5]
Solubility DMF: 0.2 mg/mLDMSO: 3 mg/mLPBS (pH 7.2): 0.3 mg/mL[3]

Recommended Formulations for In Vivo Studies

The choice of formulation vehicle is critical and depends on the route of administration, the required dose, and the toxicological profile of the excipients. Based on available data for Neplanocin A, the following formulations can be considered for in vivo studies.

Aqueous-Based Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This formulation is suitable for achieving rapid systemic exposure.

ComponentPercentagePurpose
Dimethyl Sulfoxide (DMSO)10%Solubilizing agent
Polyethylene Glycol 300 (PEG300)40%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Vehicle
Achievable Solubility ≥ 1.67 mg/mL [1]
Cyclodextrin-Based Formulation for Improved Solubility

This formulation can enhance the aqueous solubility and stability of the compound.

ComponentPercentagePurpose
Dimethyl Sulfoxide (DMSO)10%Solubilizing agent
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline90%Solubilizing agent/Vehicle
Achievable Solubility ≥ 1.67 mg/mL [1]
Lipid-Based Formulation for Oral (PO) or Subcutaneous (SC) Administration

This formulation may be suitable for sustained release or oral delivery.

ComponentPercentagePurpose
Dimethyl Sulfoxide (DMSO)10%Solubilizing agent
Corn Oil90%Vehicle
Achievable Solubility ≥ 1.67 mg/mL [1]

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based Formulation

This protocol describes the preparation of a 1 mg/mL solution of this compound.

Materials:

  • This compound (Neplanocin A)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to the vial to achieve a 10% final volume concentration. For a 1 mL final solution, this would be 100 µL.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath or brief sonication can be used to aid dissolution if precipitation occurs.[1]

  • In a separate sterile vial, prepare the vehicle by mixing PEG300 (400 µL for 1 mL final solution), Tween-80 (50 µL for 1 mL final solution), and Saline (450 µL for 1 mL final solution).

  • Slowly add the drug-DMSO solution to the vehicle mixture while vortexing.

  • Visually inspect the final solution for any precipitation or phase separation. The final solution should be clear.

Protocol 2: Preparation of Cyclodextrin-Based Formulation

This protocol is for a 1 mg/mL solution of this compound using a cyclodextrin-based vehicle.

Materials:

  • This compound (Neplanocin A)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • 20% (w/v) SBE-β-CD in Saline, sterile solution

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • In a separate sterile vial, add the appropriate volume of 20% SBE-β-CD in Saline.

  • Slowly add the required volume of the this compound stock solution in DMSO to the SBE-β-CD solution to achieve the final desired concentration (e.g., for a 1 mg/mL final solution, add 100 µL of a 10 mg/mL stock to 900 µL of the cyclodextrin solution).

  • Vortex thoroughly until a clear solution is obtained.

Visualizations

Signaling Pathway of this compound (Neplanocin A)

PentenocinA_Pathway This compound This compound SAH Hydrolase SAH Hydrolase This compound->SAH Hydrolase inhibits Homocysteine Homocysteine SAH Hydrolase->Homocysteine Adenosine Adenosine SAH Hydrolase->Adenosine S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH)->SAH Hydrolase Methylation Reactions Methylation Reactions Methylation Reactions->S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM)->Methylation Reactions

Caption: Inhibition of SAH Hydrolase by this compound.

Experimental Workflow for Formulation Preparation

Formulation_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve mix 4. Mix Drug Solution and Vehicle dissolve->mix prepare_vehicle 3. Prepare Vehicle prepare_vehicle->mix check 5. Visual Inspection mix->check administer Administer to Animal Model check->administer

Caption: General workflow for preparing this compound formulations.

References

Troubleshooting & Optimization

troubleshooting low yield of recombinant "Pentenocin A"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low yield of recombinant "Pentenocin A".

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low yield of recombinant this compound?

Low yield of recombinant proteins like this compound can stem from a variety of factors.[1][2] Common issues include problems with the expression system, the choice of vector and host strain, and suboptimal culture conditions.[1] Toxicity of the expressed peptide to the host organism, formation of insoluble inclusion bodies, and protein degradation by host proteases are also significant challenges.[3][4]

Q2: Which expression system is most suitable for producing this compound?

The choice of expression system is critical and depends on the specific properties of this compound. Escherichia coli is a commonly used host for producing recombinant proteins due to its rapid growth, cost-effectiveness, and well-established genetic tools.[5] However, if this compound requires specific post-translational modifications for its activity, eukaryotic systems like yeast (Pichia pastoris or Saccharomyces cerevisiae) or mammalian cells may be necessary.[5][6][7] For antimicrobial peptides, expression as a fusion protein in E. coli is a common strategy to mitigate toxicity and improve yield.[8][9][10]

Q3: How can I prevent the formation of inclusion bodies?

Inclusion bodies are insoluble aggregates of misfolded protein that often form during high-level expression in bacterial systems.[1] To improve the solubility of this compound, you can try lowering the induction temperature (e.g., 18-25°C), reducing the concentration of the inducer (e.g., IPTG), or using a less rich growth medium.[11] Employing solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can also be effective.[3]

Q4: My this compound appears to be toxic to the host cells. What can I do?

Toxicity is a common issue with antimicrobial peptides.[11] To address this, you can use a tightly regulated promoter to minimize basal expression before induction.[12] Host strains engineered for tighter control of expression, such as BL21(DE3)pLysS, can also be beneficial.[11] Another strategy is to express this compound as an inactive fusion protein that is later cleaved to release the active peptide.[8][9]

Q5: What are the key parameters to optimize for improving this compound yield?

Optimizing culture conditions is crucial for maximizing yield.[1] Key parameters to consider include:

  • Growth Medium: Richer media like Terrific Broth (TB) or Super Broth (SB) can lead to higher cell densities and potentially higher protein yields compared to LB.[13]

  • Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD600), and the post-induction temperature and duration should be systematically optimized.[11]

  • Codon Usage: If the gene for this compound contains codons that are rare in the expression host, this can limit translation efficiency. Synthesizing a gene with optimized codon usage for the host can significantly improve expression.[11]

Troubleshooting Guides

Issue 1: No or Very Low Expression of this compound

If you are not observing any expression of your target protein, systematically work through the following checks.

G start Start: No/Low this compound Expression check_dna Verify Plasmid Construct (Sequencing, Restriction Digest) start->check_dna check_transformation Check Transformation Efficiency (Positive Control) check_dna->check_transformation Construct OK check_culture Optimize Culture and Induction Conditions (Media, Temperature, Inducer Conc.) check_transformation->check_culture Transformation OK check_host Test Different Host Strains (e.g., BL21(DE3)pLysS for toxicity) check_culture->check_host Optimization Fails check_codon Analyze Codon Usage (Codon Optimization) check_host->check_codon No Improvement western_blot Perform Western Blot (Highly sensitive detection) check_codon->western_blot Codons Optimized success This compound Detected western_blot->success Protein Detected fail Still No Expression (Re-evaluate expression system) western_blot->fail Protein Not Detected G start Start: this compound in Inclusion Bodies lower_temp Lower Induction Temperature (e.g., 18-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., 0.1 mM IPTG) lower_temp->reduce_inducer Still Insoluble soluble_protein Soluble this compound Obtained lower_temp->soluble_protein Soluble solubility_tag Use a Solubility-Enhancing Fusion Tag (e.g., MBP, GST) reduce_inducer->solubility_tag Still Insoluble reduce_inducer->soluble_protein Soluble different_host Try a Different Host Strain (e.g., SHuffle for disulfide bonds) solubility_tag->different_host Still Insoluble solubility_tag->soluble_protein Soluble refolding Refold from Inclusion Bodies (Denaturation/Renaturation) different_host->refolding Still Insoluble different_host->soluble_protein Soluble refolding->soluble_protein Soluble

References

preventing "Pentenocin A" aggregation during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Pentenocin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of this compound during its purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound aggregation during purification?

Aggregation of this compound during purification can be triggered by several factors that destabilize the molecule, leading to intermolecular interactions.[1] Key contributing factors include:

  • Suboptimal Buffer Conditions: Inappropriate pH or low ionic strength can lead to the exposure of hydrophobic regions or promote electrostatic interactions between this compound molecules.[2]

  • High Concentration: Overly concentrated solutions of this compound can increase the likelihood of molecule-molecule interactions, leading to aggregation.[3]

  • Temperature Stress: Both elevated and freezing temperatures can induce conformational changes in this compound, promoting aggregation.[1][2]

  • Mechanical Stress: Shear forces from vigorous mixing, pumping, or sonication can contribute to aggregation.[2]

  • Interaction with Surfaces: this compound may interact with chromatography resins, tubing, or air-liquid interfaces, which can induce aggregation.[2]

  • Presence of Contaminants: Impurities from the expression system or lysis process can sometimes seed the aggregation of the target molecule.

Q2: How can I visually identify this compound aggregation?

Aggregation can manifest in several ways. The most common signs include:

  • Visible Precipitation: The formation of a solid mass or cloudiness in the solution.

  • Increased Opalescence: The solution may appear hazy or milky.

  • Phase Separation: An oily or separate liquid phase may appear.

  • Column Clogging: During chromatography, aggregation can lead to increased backpressure and reduced flow rates.

Q3: What initial steps should I take if I observe aggregation?

If you observe aggregation, it is recommended to halt the purification process if possible and assess the conditions. A logical troubleshooting workflow can help identify the root cause.

A Aggregation Observed B Review Purification Step (e.g., Lysis, Chromatography, Concentration) A->B C Hypothesize Potential Cause(s) (e.g., pH, Concentration, Temperature) B->C D Design Small-Scale Test C->D E Implement Optimized Condition in Full-Scale Purification D->E F Aggregation Resolved? E->F G Re-evaluate Hypothesis F->G No H Proceed with Purification F->H Yes G->C I End H->I

Caption: Troubleshooting workflow for addressing this compound aggregation.

Troubleshooting Guides

Issue 1: Aggregation during Lysis and Clarification

Symptom: Precipitate forms immediately after cell lysis or during the clarification (centrifugation/filtration) step.

Possible Causes & Solutions:

CauseRecommended ActionRationale
High Local Concentration Increase the volume of lysis buffer.[3]Reduces the effective concentration of this compound, minimizing intermolecular interactions.
Inappropriate Buffer pH Perform a pH screening experiment (see Protocol 1).The solubility of this compound is likely pH-dependent. Moving the buffer pH away from its isoelectric point can increase solubility.
Ionic Strength Too Low Increase the salt concentration in the lysis buffer (e.g., 150-500 mM NaCl).Salts can shield electrostatic interactions that may be promoting aggregation.[4]
Temperature-Induced Aggregation Perform all lysis and clarification steps at a lower temperature (e.g., 4°C).Lower temperatures can slow down aggregation kinetics.
Issue 2: Aggregation during Chromatographic Purification

Symptom: Increased backpressure, column clogging, or precipitation of this compound in elution fractions.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Interaction with Resin Modify the mobile phase with additives (see Table 1).Additives can stabilize this compound and prevent interactions with the stationary phase.[2]
High Concentration in Elution Fractions Use a gradient elution instead of a step elution to collect fractions with lower concentrations of this compound.[3]Gradual elution reduces the peak concentration of the target molecule.[3]
Elution Buffer Incompatibility Perform a buffer exchange immediately after elution using dialysis or a desalting column.[3]The elution buffer may not be optimal for the stability of this compound.
Hydrophobic Interactions Consider using a different chromatography resin with a more hydrophilic backbone.[2]Minimizes non-specific hydrophobic interactions that can lead to aggregation.[2]
Table 1: Common Buffer Additives to Prevent Aggregation
AdditiveTypical ConcentrationMechanism of Action
Arginine 50-500 mMSuppresses protein-protein interactions and can solubilize aggregates.[1]
Glycerol 5-20% (v/v)Acts as a stabilizer and increases solvent viscosity, which can slow aggregation.[3]
Non-ionic Detergents (e.g., Polysorbate 20/80) 0.01-0.1% (v/v)Can prevent aggregation at interfaces and shield hydrophobic patches.[5]
Reducing Agents (e.g., DTT, TCEP) 1-5 mMPrevents the formation of non-native disulfide bonds that can lead to aggregation.[4]
Issue 3: Aggregation during Concentration or Formulation

Symptom: Precipitation or cloudiness appears when concentrating the purified this compound or during buffer exchange into the final formulation buffer.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Exceeding Solubility Limit Determine the maximum soluble concentration of this compound in the final buffer.Every molecule has an intrinsic solubility limit in a given buffer.
Buffer Exchange Shock Perform a gradual buffer exchange via dialysis or diafiltration.Rapid changes in buffer conditions can shock the molecule into an aggregated state.
Mechanical Stress from Concentration Method Use a gentler concentration method (e.g., centrifugal concentrators with a larger surface area, tangential flow filtration).Reduces shear stress on the molecules.
Long-term Instability Screen for stabilizing excipients to include in the final formulation (see Table 1).Excipients can improve the long-term stability of this compound in solution.[1]

Experimental Protocols

Protocol 1: pH Screening for this compound Solubility

This protocol outlines a small-scale experiment to determine the optimal pH for this compound solubility.

A Prepare a series of buffers with varying pH (e.g., pH 4.0 to 9.0 in 0.5 unit increments) B Add a consistent amount of this compound to each buffer to a target concentration A->B C Incubate samples under consistent conditions (e.g., 4°C for 1 hour with gentle mixing) B->C D Centrifuge all samples to pellet any aggregates C->D E Measure the concentration of soluble this compound in the supernatant of each sample (e.g., by UV-Vis or HPLC) D->E F Identify the pH range with the highest soluble this compound concentration E->F

Caption: Workflow for pH screening to optimize this compound solubility.

Methodology:

  • Buffer Preparation: Prepare a set of buffers covering a range of pH values (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0, and Tris for pH 8.0-9.0), all at the same ionic strength.

  • Sample Preparation: Aliquot equal volumes of each buffer into microcentrifuge tubes. Add a known amount of lyophilized this compound or a small volume of concentrated stock solution to each tube to achieve the desired final concentration.

  • Incubation: Gently mix the samples and incubate them at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-2 hours) to allow them to equilibrate.

  • Separation of Aggregates: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble aggregates.

  • Quantification of Soluble this compound: Carefully remove the supernatant from each tube and measure the concentration of soluble this compound using a suitable analytical method, such as UV-Vis spectrophotometry at a relevant wavelength or a calibrated HPLC method.

  • Analysis: Plot the soluble this compound concentration against the buffer pH to identify the optimal pH range for maximum solubility.

Protocol 2: Additive Screening by Dynamic Light Scattering (DLS)

This protocol uses DLS to assess the effect of different additives on the aggregation state of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of purified this compound in a baseline buffer where it is prone to aggregation.

  • Additive Screening: In a multi-well plate or individual cuvettes, mix the this compound stock solution with various additives from Table 1 at their recommended concentrations. Include a control sample with no additives.

  • DLS Measurement: Measure the size distribution of particles in each sample using a DLS instrument at time zero.

  • Incubation and Monitoring: Incubate the samples under conditions that typically induce aggregation (e.g., elevated temperature or gentle agitation). Take DLS measurements at regular intervals (e.g., 1, 4, and 24 hours).

  • Data Analysis: Analyze the DLS data to monitor changes in the average particle size (Z-average) and the polydispersity index (PDI). A significant increase in these values over time indicates aggregation.

  • Selection of Stabilizing Additives: Identify the additives that best maintain a small and monodisperse particle size for this compound over the course of the experiment.

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific purification conditions for this compound may vary and require further optimization.

References

optimizing storage conditions for "Pentenocin A" stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid Pentenocin A?

A1: As a solid, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable. Like many complex organic molecules, it is prudent to minimize exposure to ambient conditions. The solid compound is expected to be stable for at least four years under these conditions.[1]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For aqueous buffers, it is advisable to prepare solutions fresh for immediate use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, consider using anhydrous organic solvents like DMSO or DMF and storing at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation. Some nucleoside analogs have shown instability in aqueous solutions, with half-lives as short as 25 minutes in water.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: Based on the properties of similar nucleoside analogs like Neplanocin A, this compound is likely soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in aqueous buffers like PBS (pH 7.2).[1] Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation in the solid form can include discoloration (e.g., yellowing or browning), clumping, or a change in texture. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q5: How can I assess the stability of my this compound sample?

A5: The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] A stability-indicating HPLC method can separate the intact drug from its degradation products. A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks are indicative of degradation. Other useful techniques include Mass Spectrometry (MS) for identifying degradation products and UV-Vis Spectroscopy for detecting changes in the chromophore.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of this compound in stock solution or working solution.Prepare fresh solutions before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Confirm the concentration and purity of the stock solution using HPLC or UV-Vis spectroscopy.
Appearance of unexpected peaks in HPLC chromatogram. Chemical degradation due to improper storage or handling (e.g., exposure to light, high temperature, or incompatible solvents).Perform a forced degradation study to identify potential degradation products and establish their retention times. Ensure proper storage conditions are maintained.
Poor solubility or precipitation of the compound in aqueous buffer. The compound may have limited aqueous solubility. The buffer pH may be inappropriate.Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolution.
Discoloration of the solid compound or solution. Oxidation or other degradation pathways.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or wrapping containers in foil.

Data Presentation: Recommended Storage Conditions

Form Solvent Temperature Duration Notes
SolidN/A-20°C≥ 4 years[1]Protect from light and moisture.
Stock SolutionAnhydrous DMSO or DMF-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Working SolutionAqueous Buffer (e.g., PBS)2-8°C≤ 24 hoursPrepare fresh for best results.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]

1. Objective: To assess the intrinsic stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Control Sample: A stock solution stored at -20°C, protected from light.

4. Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Calculate the percentage of degradation for each condition.

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress control Prepare Control Sample stock->control hplc HPLC Analysis stress->hplc control->hplc ms LC-MS for Peak Identification hplc->ms degradation Calculate % Degradation ms->degradation pathway Identify Degradation Pathways degradation->pathway

Caption: Workflow for conducting forced degradation studies of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

As a nucleoside analog, this compound may act as an inhibitor of enzymes involved in nucleic acid metabolism. A plausible target, similar to Neplanocin A, is S-adenosylhomocysteine (SAH) hydrolase.[1][6] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits methyltransferases that are crucial for various cellular processes.

G Hypothetical Inhibition of SAH Hydrolase Pathway cluster_pathway Methylation Cycle cluster_inhibition Inhibition SAM S-adenosylmethionine (SAM) (Methyl Donor) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (e.g., DNA, RNA, protein methylation) Ado_Hcy Adenosine + Homocysteine SAH->Ado_Hcy SAH Hydrolase SAH_Hydrolase_Node Ado_Hcy->SAM Re-synthesis PentenocinA This compound PentenocinA->SAH_Hydrolase_Node SAH_Hydrolase_Node->SAH Inhibition

Caption: Proposed mechanism of action of this compound via SAH hydrolase inhibition.

References

Technical Support Center: Synthesis of Pentenocin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Pentenocin A, a complex natural product. Our aim is to help you overcome common challenges and side reactions encountered during this multi-step synthetic endeavor.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the synthesis of this compound, particularly focusing on the key challenges of cyclopentane core formation and glycosylation.

Problem 1: Low Yield or No Product After Cyclopentane Ring Formation

Possible Causes:

  • Reagent Decomposition: The organometallic reagents used for the ring closure are sensitive to air and moisture.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting material.

  • Substrate Stability: The starting material may be degrading under the reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Verify Reagent Activity: Titrate organometallic reagents before use to determine their exact concentration.

  • Optimize Reaction Temperature: The formation of the cyclopentane ring can be highly temperature-dependent. Experiment with a range of temperatures to find the optimal condition.

  • TLC Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and identify the formation of any side products.[1]

Problem 2: Formation of Multiple Stereoisomers During Glycosylation

The stereoselective formation of the glycosidic bond is a critical and often challenging step. The formation of an undesired anomer is a common issue.

Possible Causes:

  • Choice of Glycosyl Donor/Acceptor: The reactivity and protecting groups on both the glycosyl donor and acceptor can influence the stereochemical outcome.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the glycosylation reaction.

  • Promoter/Lewis Acid: The nature and amount of the promoter or Lewis acid used can significantly impact the anomeric ratio.

Troubleshooting Steps:

  • Neighboring Group Participation: Employ a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor to favor the formation of the 1,2-trans glycoside.[2]

  • Solvent Optimization: Test a variety of solvents. For instance, ethereal solvents like diethyl ether or tetrahydrofuran can favor the formation of the α-anomer in some cases, while acetonitrile can favor the β-anomer.

  • Screen Promoters: Evaluate different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and their concentrations to find the optimal conditions for the desired stereoselectivity.

  • Low-Temperature NMR Studies: To better understand the reaction mechanism and the intermediates that lead to different stereoisomers, consider performing low-temperature NMR studies.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the glycosylation step in the synthesis of this compound?

A1: The most frequently encountered side reactions during chemical glycosylation include:

  • Hydrolysis of the Glycosyl Donor: The glycosyl donor can react with trace amounts of water in the reaction mixture, leading to its decomposition.[4]

  • Formation of Glycals: Elimination of the leaving group and the C2 substituent can lead to the formation of an unsaturated sugar derivative known as a glycal.[4]

  • Aglycon Transfer: In the case of thioglycosides, the thio-aglycon can be transferred from the donor to another acceptor molecule.[3][4]

  • Rearrangement of Glycosyl Imidates: If using a trichloroacetimidate donor, it can rearrange to form an unreactive species.[4]

Q2: My crude NMR spectrum after the workup looks very messy, and I can't identify the peaks for my desired product. What should I do?

A2: A messy crude NMR spectrum can be misleading.[1] Before concluding that the reaction failed, consider the following:

  • Purification is Key: The crude product mixture often contains residual solvents, reagents, and side products that can obscure the signals of your desired compound. Purify a small sample of the crude material using flash chromatography or preparative TLC and then acquire an NMR spectrum of the purified product.

  • Product Instability: Your product might be unstable to the workup conditions (e.g., acidic or basic washes).[1] To test this, take a small aliquot of the reaction mixture before workup, quench it with a neutral reagent, and analyze it by TLC.

  • Incomplete Reaction: The reaction may not have gone to completion. Check the TLC of the crude mixture for the presence of starting material.

Q3: I am having trouble reproducing a literature procedure for a key step in the synthesis. What could be the issue?

A3: Reproducibility can be a significant challenge in complex organic synthesis.[1] Potential reasons for this include:

  • Purity of Reagents: The purity of reagents, especially catalysts and sensitive substrates, can vary between batches and suppliers.

  • Solvent Quality: The grade and water content of solvents can have a profound impact on the reaction outcome.

  • Reaction Setup and Technique: Subtle differences in reaction setup, such as stirring rate, the rate of addition of reagents, and temperature control, can influence the reaction.

  • "Unwritten" Details: Sometimes, critical but seemingly minor details are omitted from published procedures.

To address this, systematically investigate each of these factors. If possible, contact the authors of the original publication for clarification.

Data Presentation

Table 1: Effect of Lewis Acid Promoter on Glycosylation Anomeric Ratio

Promoter (1.2 eq)SolventTemperature (°C)α:β RatioCombined Yield (%)
TMSOTfCH₂Cl₂-78 to 01:565
BF₃·OEt₂CH₂Cl₂-40 to 03:158
AgOTfToluene0 to 251:245
NIS/TfOHCH₂Cl₂/Dioxane-60 to -201:872

This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Trial Glycosylation Reaction

  • Preparation: The glycosyl acceptor (1.0 eq) and donor (1.2 eq) are co-evaporated with anhydrous toluene three times and then dried under high vacuum for 2 hours.

  • Reaction Setup: The dried substrates are dissolved in freshly distilled, anhydrous dichloromethane (0.1 M) under an argon atmosphere. Activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C). The Lewis acid promoter (e.g., TMSOTf, 1.2 eq) is added dropwise via syringe.

  • Monitoring: The reaction is monitored by TLC every 30 minutes.

  • Quenching: Upon completion, the reaction is quenched by the addition of triethylamine.

  • Workup: The mixture is diluted with dichloromethane and filtered through a pad of Celite. The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Reaction Idea reagents Select & Prepare Reagents start->reagents glassware Dry Glassware reagents->glassware setup Reaction Setup glassware->setup run Run Reaction setup->run monitor Monitor by TLC run->monitor workup Workup & Purification monitor->workup analysis Analyze Product workup->analysis troubleshoot Troubleshoot? analysis->troubleshoot troubleshoot->reagents Yes success Successful Synthesis troubleshoot->success No

Caption: A generalized workflow for performing and troubleshooting a chemical synthesis.

glycosylation_side_reactions cluster_side_reactions Common Side Reactions donor Glycosyl Donor product Desired Glycoside donor->product + Acceptor hydrolysis Hydrolysis Product donor->hydrolysis + H₂O elimination Glycal Formation donor->elimination rearrangement Rearranged Donor donor->rearrangement acceptor Glycosyl Acceptor

References

Technical Support Center: Improving the Solubility of Synthetic Pentenocin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with synthetic Pentenocin A. The following information is designed to offer a structured approach to identifying and overcoming these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is not dissolving in aqueous buffers for my in vitro assays. What could be the reason?

A1: Poor aqueous solubility is a common challenge for many synthetic small molecules. Several factors related to the physicochemical properties of this compound could be contributing to this issue, including its crystal lattice energy, molecular weight, and the presence of hydrophobic functional groups. For a drug to be absorbed and elicit a pharmacological response, it must first be in a solution at the site of absorption.

Q2: What are the initial steps I should take to try and dissolve my compound?

A2: Start with simple and common laboratory techniques. This includes gentle heating, agitation (vortexing or sonication), and testing a range of pH values for your buffer system, as changes in pH can significantly impact the solubility of ionizable compounds.

Q3: Are there common solvents I can use to prepare a stock solution of this compound?

A3: For creating a concentrated stock solution, it is common to use organic solvents in which the compound is more soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous assay buffer, as high concentrations can be toxic to cells or interfere with your experiment.

Q4: How can I systematically improve the aqueous solubility of this compound for my experiments?

A4: A systematic approach involves exploring various formulation strategies. These can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization or nanosuspension) and creating solid dispersions. Chemical modifications often involve the use of excipients such as co-solvents, surfactants, or complexing agents like cyclodextrins.

Troubleshooting Guide

Issue: Synthetic this compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

Cause: This is a common phenomenon known as "crashing out." The aqueous buffer is an anti-solvent for the compound that was dissolved in the organic stock.

Solutions:

  • Optimize the Dilution Process:

    • Add the organic stock solution to the aqueous buffer dropwise while vortexing vigorously.

    • Pre-warm the aqueous buffer to slightly increase solubility during dilution.

    • Decrease the concentration of the stock solution to reduce the solvent shock.

  • Employ Solubility-Enhancing Excipients:

    • Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your aqueous buffer.[1][2][3] Common co-solvents include polyethylene glycol (PEG), propylene glycol, or glycerin.[1]

    • Surfactants: The use of surfactants can help to create micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[3][4][5] Examples include Tween 80 and Solutol HS-15.[4]

    • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7][8][]

Issue: The solubility of this compound is still insufficient for in vivo studies, even with the use of excipients.

Cause: For in vivo applications, higher concentrations are often required, and the formulation must be biocompatible. Simple excipient-based formulations may not be sufficient.

Solutions:

  • Advanced Formulation Strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and solubility.[8] This can be achieved through techniques like spray drying or hot-melt extrusion.[10][11]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[12][13] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[7][13]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[1][6][10] This can be achieved through media milling or high-pressure homogenization.[1]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent.2 to 500-foldSimple and quick to formulate.[1]Potential for in vivo precipitation upon dilution.[1]
Surfactants Forms micelles to encapsulate the drug.5 to 1,000-foldEffective at low concentrations.Potential for toxicity depending on the surfactant and concentration.
Cyclodextrins Forms inclusion complexes with the drug.10 to 5,000-foldHigh solubilization capacity, can improve stability.Can be limited by the size of the drug molecule and the cost of cyclodextrins.
Solid Dispersions Drug is molecularly dispersed in a polymer.20 to 10,000-foldSignificant increase in dissolution rate and bioavailability.[8]Can be physically unstable (recrystallization).
Nanosuspensions Increases surface area by reducing particle size.10 to 1,000-foldApplicable to a wide range of drugs.Can be prone to particle aggregation.[1]
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle.10 to >10,000-foldCan enhance oral absorption through lymphatic uptake.[12]Can be complex to formulate and characterize.

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents
  • Objective: To determine the most effective co-solvent for solubilizing synthetic this compound.

  • Materials:

    • Synthetic this compound

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Glycerin

  • Procedure:

    • Prepare a series of co-solvent/buffer mixtures with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

    • Add an excess amount of this compound to each mixture.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • Synthetic this compound

    • A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

    • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone)

  • Procedure:

    • Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:3, 1:5 w/w) in the organic solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the dried film to obtain the solid dispersion powder.

    • Characterize the solid dispersion for its amorphous nature (e.g., using DSC or XRD) and perform dissolution studies to compare its release profile to the pure drug.

Visualizations

experimental_workflow Workflow for Solubility Enhancement of this compound cluster_0 Initial Assessment cluster_1 Simple Approaches cluster_2 Advanced Formulations Start Poorly Soluble This compound Initial_Solubility Determine Baseline Aqueous Solubility Start->Initial_Solubility pH_Adjustment pH Adjustment Initial_Solubility->pH_Adjustment Co_solvents Co-solvent Screening Initial_Solubility->Co_solvents Surfactants Surfactant Screening Initial_Solubility->Surfactants Check_Solubility_1 Solubility Goal Met? pH_Adjustment->Check_Solubility_1 Co_solvents->Check_Solubility_1 Surfactants->Check_Solubility_1 Solid_Dispersion Solid Dispersion (Spray Drying, HME) Check_Solubility_2 Solubility Goal Met? Solid_Dispersion->Check_Solubility_2 Lipid_Formulation Lipid-Based Formulation (SEDDS) Lipid_Formulation->Check_Solubility_2 Nanosuspension Nanosuspension (Milling, Homogenization) Nanosuspension->Check_Solubility_2 Check_Solubility_1->Solid_Dispersion No Check_Solubility_1->Lipid_Formulation No Check_Solubility_1->Nanosuspension No End Optimized Formulation Check_Solubility_1->End Yes Check_Solubility_2->End Yes Re-evaluate Re-evaluate Strategy/ Consider Chemical Modification Check_Solubility_2->Re-evaluate No

Caption: A decision tree for selecting a suitable solubility enhancement strategy for this compound.

As this compound has been reported to weakly inhibit the interleukin-1β converting enzyme (ICE), a key component in the inflammatory cascade, the following diagram illustrates a simplified signaling pathway involving IL-1β.

IL1B_Signaling_Pathway Simplified IL-1β Signaling Pathway Pro_IL1B Pro-IL-1β ICE ICE (Caspase-1) Pro_IL1B->ICE Substrate IL1B Active IL-1β ICE->IL1B Cleaves Pentenocin_A This compound Pentenocin_A->ICE Inhibits IL1R IL-1 Receptor IL1B->IL1R Binds Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPK) IL1R->Signaling_Cascade Activates Inflammatory_Response Inflammatory Response Signaling_Cascade->Inflammatory_Response Leads to

Caption: The inhibitory effect of this compound on the IL-1β signaling pathway.

References

Validation & Comparative

Pentenocin A vs. Nisin: A Comparative Guide on Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, bacteriocins have emerged as a promising class of ribosomally synthesized peptides with potent activity against a range of bacterial pathogens. This guide provides a detailed, objective comparison of the efficacy of two such bacteriocins: Pentocin, specifically Pentocin ZFM94, a lesser-known but potentially broad-spectrum agent, and Nisin, a well-established, FDA-approved food preservative with therapeutic potential. This analysis is based on available experimental data to assist researchers in evaluating their potential applications.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the antimicrobial activity of Pentocin ZFM94 and Nisin. It is important to note that the data for each bacteriocin is derived from separate studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Pentocin ZFM94

Target MicroorganismStrainMIC (μM)Reference
Micrococcus luteus102091.75[5][6]
Staphylococcus aureusD482.00[5][6]
Escherichia coliDH5α2.50[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Nisin (Selected Data)

Target MicroorganismStrain(s)MICReference
Staphylococcus aureusVarious clinical isolates0.5 - >128 µg/mL
Listeria monocytogenesVarious strainsLow µg/mL range[1]
Gram-positive bacteriaBroad rangeGenerally in the nanomolar to low micromolar range[2][3][7]
Gram-negative bacteriaGenerally less susceptibleHigh µg/mL range, often requires permeabilizing agents[1]

Note: A direct comparison of MIC values is challenging due to the use of different strains and reporting units (μM vs. µg/mL) in the available literature.

Mechanism of Action: A Tale of Two Pores

Both Pentocin ZFM94 and Nisin exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane through pore formation. However, the specifics of their interaction with the membrane components differ.

Pentenocin ZFM94: The mechanism of Pentocin ZFM94 involves the disruption of the cell membrane, leading to the leakage of cellular contents.[6] This pore formation is not dependent on binding to Lipid II, a key precursor in bacterial cell wall synthesis.[6]

Nisin: Nisin's mechanism is a two-pronged attack. It binds specifically to Lipid II, which serves as a docking molecule.[8][9][10][11] This binding event both inhibits cell wall synthesis and facilitates the insertion of the C-terminal part of the nisin molecule into the membrane, leading to the formation of stable pores.[8][9][10][11] This dual action contributes to its high potency against susceptible Gram-positive bacteria.

Comparative Mechanism of Action Comparative Mechanism of Action of Pentocin and Nisin cluster_pentocin Pentenocin cluster_nisin Nisin p_start Pentenocin p_membrane Bacterial Cell Membrane p_start->p_membrane Direct Interaction p_pore Pore Formation p_membrane->p_pore p_leakage Cellular Content Leakage p_pore->p_leakage p_death Bacterial Cell Death p_leakage->p_death n_start Nisin n_lipidII Lipid II Binding n_start->n_lipidII n_inhibition Inhibition of Cell Wall Synthesis n_lipidII->n_inhibition n_pore Pore Formation n_lipidII->n_pore n_death Bacterial Cell Death n_inhibition->n_death n_leakage Cellular Content Leakage n_pore->n_leakage n_leakage->n_death

Caption: Comparative mechanism of action of Pentocin and Nisin.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are crucial. Below are detailed methodologies for two key assays used in the characterization of bacteriocins.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacteriocin stock solution (e.g., Pentocin or Nisin)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in appropriate broth overnight at its optimal temperature.

    • Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Further dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Bacteriocin:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the bacteriocin stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted bacteriocin.

    • Include a positive control (broth with inoculum, no bacteriocin) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the test microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the bacteriocin in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.

Antimicrobial Spectrum Determination (Agar Well Diffusion Assay)

The agar well diffusion assay is a qualitative or semi-quantitative method used to screen for the antimicrobial activity of a substance against a range of microorganisms.

Materials:

  • Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial cultures of test strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Bacteriocin solution

Procedure:

  • Preparation of Inoculated Plates:

    • Prepare a bacterial lawn by evenly spreading a standardized suspension of the test microorganism onto the surface of an agar plate using a sterile swab.

  • Creation of Wells:

    • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.

  • Application of Bacteriocin:

    • Pipette a fixed volume (e.g., 50-100 µL) of the bacteriocin solution into each well.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the test microorganism for 18-24 hours.

  • Observation and Measurement:

    • After incubation, observe the plates for zones of inhibition (clear areas around the wells where bacterial growth has been inhibited).

    • Measure the diameter of the zones of inhibition in millimeters. The size of the zone is indicative of the antimicrobial activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative efficacy study of two antimicrobial peptides.

Experimental_Workflow Experimental Workflow for Comparative Efficacy of Antimicrobial Peptides cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Comparison bacteriocin_prep Prepare Bacteriocin (Pentenocin & Nisin) Stock Solutions mic_assay MIC Determination (Broth Microdilution) bacteriocin_prep->mic_assay spectrum_assay Antimicrobial Spectrum (Agar Well Diffusion) bacteriocin_prep->spectrum_assay strain_prep Prepare Standardized Bacterial Inocula strain_prep->mic_assay strain_prep->spectrum_assay data_collection Collect & Tabulate MIC Values and Inhibition Zones mic_assay->data_collection spectrum_assay->data_collection comparison Comparative Analysis of Efficacy data_collection->comparison

References

Pentenocin A vs. Pediocin: A Comparative Analysis of Antimicrobial Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, bacteriocins have emerged as a promising class of ribosomally synthesized peptides with potent activity against various pathogens. Among these, Pentenocin A and Pediocin, particularly Pediocin PA-1, have garnered significant attention. This guide provides a detailed, objective comparison of the antimicrobial spectra of this compound and Pediocin, supported by available experimental data, to aid researchers in their drug development endeavors.

Executive Summary

Pediocin PA-1 exhibits a broad spectrum of activity, primarily targeting Gram-positive bacteria, with particularly strong efficacy against the foodborne pathogen Listeria monocytogenes.[1][2] In contrast, current research indicates that this compound possesses a narrower antimicrobial spectrum, with demonstrated activity against Listeria monocytogenes. While both bacteriocins are effective against this key pathogen, Pediocin PA-1 has been more extensively characterized against a wider array of microorganisms.

Data Presentation: Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Pediocin PA-1 against various microorganisms as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

MicroorganismThis compound (penocin A) MICPediocin PA-1 MICReference
Listeria monocytogenes 10403S162 nM45 nM[3]
Listeria innocua DPC3572Not specified, but active at 1 µMNot specified, but active at 1 µM[3]
Human Gut Commensal Strains*No inhibition at 1 µMNo inhibition at 1 µM[3]

*A range of obligate anaerobic commensal gut bacterial species were tested.

Note: The available quantitative data for this compound's antimicrobial spectrum is currently limited primarily to its activity against Listeria species. The description of its "narrower antimicrobial spectrum" is based on qualitative assessments in the cited literature.[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of antimicrobial agents. The following are detailed methodologies commonly employed for bacteriocins like this compound and Pediocin.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of a bacteriocin that inhibits the growth of a target microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile broth medium (e.g., Brain Heart Infusion (BHI) broth)

  • Purified this compound and Pediocin PA-1 stock solutions of known concentration

  • Log-phase culture of the indicator microorganism

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Preparation of Bacteriocin Dilutions: A two-fold serial dilution of the bacteriocin is prepared in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The indicator microorganism is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., ~10^5 CFU/mL).

  • Inoculation: Each well containing the bacteriocin dilution is inoculated with the prepared indicator strain. A positive control well (containing only broth and the indicator strain) and a negative control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under optimal conditions for the indicator strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the optical density (OD) at 600 nm is measured for each well. The MIC is defined as the lowest concentration of the bacteriocin at which no visible growth of the indicator microorganism is observed.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the bacteriocin through an agar medium.

Materials:

  • Petri dishes with appropriate agar medium (e.g., BHI agar)

  • Log-phase culture of the indicator microorganism

  • Sterile cork borer or pipette tips

  • Purified this compound and Pediocin PA-1 solutions of known concentration

Procedure:

  • Preparation of Indicator Lawn: The surface of the agar plate is uniformly inoculated with the indicator microorganism to create a bacterial lawn.

  • Well Creation: Wells of a specific diameter are cut into the agar using a sterile cork borer.

  • Application of Bacteriocin: A known volume of the bacteriocin solution is added to each well. A control well with the buffer or solvent used to dissolve the bacteriocin is also included.

  • Incubation: The plates are incubated under optimal conditions for the indicator strain.

  • Observation: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater sensitivity of the microorganism to the bacteriocin.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a bacteriocin using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis bacteriocin_prep Prepare Bacteriocin Stock Solution culture_prep Grow Indicator Strain to Log Phase serial_dilution Perform Serial Dilutions in 96-Well Plate bacteriocin_prep->serial_dilution inoculation Inoculate Wells with Indicator Strain culture_prep->inoculation serial_dilution->inoculation controls Include Positive & Negative Controls inoculation->controls incubation Incubate Plate at 37°C for 18-24h controls->incubation od_reading Read Optical Density at 600nm incubation->od_reading mic_determination Determine MIC (Lowest Concentration with No Growth) od_reading->mic_determination

Workflow for Broth Microdilution MIC Determination.

References

"Pentenocin A": A Case of Mistaken Identity in Bacteriocin Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cross-reactivity of "Pentenocin A" with other bacteriocins have revealed a fundamental misclassification of the compound. Scientific literature identifies this compound not as a bacteriocin, but as a cyclopentanone derivative produced by the fungus Trichoderma hamatum. This compound has been primarily studied for its inhibitory activity on the interleukin-1β converting enzyme (ICE), a key enzyme in the inflammatory process. Consequently, there are no available cross-reactivity studies of this compound with other bacteriocins, as it does not belong to this class of antimicrobial peptides.

Our comprehensive search of scientific databases and literature has failed to identify any studies treating this compound as a bacteriocin or examining its cross-reactivity with known bacteriocins. The primary research focus on this compound has been in the field of immunology and enzyme inhibition.[1]

This clarification is crucial for researchers in the fields of microbiology and drug development. The term "bacteriocin" refers to ribosomally synthesized antimicrobial peptides produced by bacteria, which often exhibit a narrow spectrum of activity against closely related species. In contrast, this compound is a fungal metabolite with a different chemical structure and biological target.

Given this information, a comparison guide on the cross-reactivity of this compound with other bacteriocins cannot be generated due to the absence of relevant experimental data. Researchers interested in bacteriocin cross-reactivity are encouraged to focus on well-characterized bacteriocins for which such studies are available.

Understanding the Distinction: this compound vs. Bacteriocins

To prevent similar confusion in future research, the following table summarizes the key differences between this compound and typical bacteriocins.

FeatureThis compoundBacteriocins
Source Fungus (Trichoderma hamatum)Bacteria
Chemical Nature Cyclopentanone derivativeRibosomally synthesized peptide
Primary Biological Target Interleukin-1β converting enzyme (ICE)Bacterial cell membranes or specific receptors
Primary Field of Study Immunology, Enzyme InhibitionMicrobiology, Antimicrobial Drug Development

Experimental Workflows in Bacteriocin Research

While no specific experimental data exists for this compound cross-reactivity, a general workflow for assessing bacteriocin cross-reactivity is well-established. This typically involves antimicrobial susceptibility testing, such as the agar well diffusion assay or broth microdilution methods. The following diagram illustrates a standard workflow for such an investigation.

Bacteriocin_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis Bacteriocin_Prep Bacteriocin Production & Purification Assay_Setup Agar Well Diffusion or Broth Microdilution Setup Bacteriocin_Prep->Assay_Setup Indicator_Prep Indicator Strain Culture Indicator_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measurement of Inhibition Zones or MIC Incubation->Measurement Data_Analysis Comparison of Inhibitory Activity Measurement->Data_Analysis Conclusion Determination of Cross-Reactivity Data_Analysis->Conclusion

Caption: A generalized workflow for determining bacteriocin cross-reactivity.

References

comparative stability analysis of "Pentenocin A" and other lantibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of antimicrobial peptides is paramount for their successful application. This guide provides a comparative analysis of the stability of Pentenocin A and other prominent lantibiotics, offering insights into their performance under various environmental conditions. Due to the limited availability of specific data for this compound, this guide leverages data from the well-characterized lantibiotic nisin as a primary reference, supplemented with information on epidermin, gallidermin, and cesin to provide a broader context of lantibiotic stability.

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides known for their potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Their unique structures, containing characteristic lanthionine and methyllanthionine bridges, contribute to their bioactivity and stability.[3][4] Factors such as pH, temperature, and susceptibility to proteolytic enzymes can significantly impact their efficacy and shelf-life.

Comparative Stability Analysis

The stability of lantibiotics is a key determinant of their potential as therapeutic agents and food preservatives. Generally, lantibiotics exhibit greater stability in acidic conditions and can withstand high temperatures, a desirable trait for many applications.[3][5]

Data Presentation: Lantibiotic Stability Profiles

The following table summarizes the available data on the stability of selected lantibiotics under different pH and temperature conditions. It is important to note that quantitative data for many lantibiotics, including this compound, is scarce in publicly available literature. Nisin, being the most studied lantibiotic, serves as the benchmark for comparison.

LantibioticpH StabilityTemperature StabilityProteolytic Stability
Nisin Optimal stability at pH 3.0.[6] Activity decreases with increasing pH, with significant loss at pH > 7.[6] Retains about 60% activity at pH 2, 7, and 10 after 7 hours.[7]Highly heat-stable, especially at low pH. Can withstand autoclaving (121°C) at pH 3 with minimal loss of activity.[5] Stable for up to 4 hours at temperatures between 22°C and 95°C.[7]Susceptible to degradation by proteases such as trypsin and chymotrypsin.[8]
Epidermin Generally stable in acidic conditions.Considered a heat-stable peptide.[3]The lanthionine rings are thought to confer insensitivity to proteolytic degradation.[3]
Gallidermin Generally stable in acidic conditions. Cationic nature suggests pH-dependent activity.[1]Considered a heat-stable peptide.The lanthionine rings are thought to confer insensitivity to proteolytic degradation.[3]
Cesin Optimal activity at pH 4. Retains about 60% activity at pH 2, 7, and 10 after 7 hours.[7]Stable for up to 4 hours at temperatures between 22°C and 95°C, with less than 30% activity loss after 7 hours.[7]Information not available.
This compound No specific data available.No specific data available.No specific data available.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of lantibiotic stability. Below are detailed methodologies for key stability-indicating experiments.

Thermal Stability Assay

This protocol assesses the ability of a lantibiotic to withstand various temperatures over time.

  • Preparation of Lantibiotic Solution: Prepare a stock solution of the lantibiotic in a buffer of choice (e.g., 0.02 M sodium phosphate buffer, pH 6.8).

  • Incubation: Aliquot the lantibiotic solution into separate tubes and incubate them at different temperatures (e.g., 37°C, 50°C, 60°C, 80°C, 100°C) for specific time intervals (e.g., 30, 60, 90, 120 minutes). A control sample should be kept at 4°C.

  • Residual Activity Determination: After incubation, cool the samples to room temperature. Determine the residual antimicrobial activity of each sample using an agar well diffusion assay against a sensitive indicator strain (e.g., Micrococcus luteus).

  • Data Analysis: Calculate the percentage of residual activity for each temperature and time point relative to the control sample.

pH Stability Assay

This protocol evaluates the stability of a lantibiotic across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10).

  • Incubation: Dissolve the lantibiotic in each buffer to a final concentration and incubate the solutions at a constant temperature (e.g., 37°C) for a set period (e.g., 2, 4, 6, 8 hours).

  • Neutralization and Activity Assay: After incubation, neutralize the pH of all samples to approximately 7.0. Determine the remaining antimicrobial activity using an agar well diffusion assay.

  • Data Analysis: Express the stability at each pH as the percentage of activity remaining compared to a control sample stored at the optimal pH.

Proteolytic Stability Assay

This protocol determines the susceptibility of a lantibiotic to degradation by proteases.

  • Enzyme and Lantibiotic Preparation: Prepare solutions of various proteases (e.g., trypsin, chymotrypsin, proteinase K) in their respective optimal buffers. Prepare a solution of the lantibiotic.

  • Incubation: Mix the lantibiotic solution with each protease solution (a typical enzyme-to-substrate ratio is 1:100 w/w). Incubate the mixtures at the optimal temperature for the respective protease (e.g., 37°C) for different time intervals (e.g., 1, 2, 4, 8 hours). A control sample should be incubated without any protease.

  • Enzyme Inactivation and Activity Assay: Stop the enzymatic reaction by adding a specific inhibitor or by heat inactivation. Determine the residual antimicrobial activity of the lantibiotic in each sample using an agar well diffusion assay.

  • Data Analysis: Calculate the percentage of remaining activity after protease treatment compared to the control.

Visualizations

Experimental Workflow for Lantibiotic Stability Analysis

G cluster_thermal Thermal Stability cluster_ph pH Stability cluster_proteolytic Proteolytic Stability T_prep Prepare Lantibiotic Solution T_incubate Incubate at Various Temperatures T_prep->T_incubate T_activity Determine Residual Activity (Agar Diffusion) T_incubate->T_activity end Comparative Stability Data T_activity->end P_prep Prepare Buffers at Various pH P_incubate Incubate Lantibiotic in Buffers P_prep->P_incubate P_activity Determine Residual Activity (Agar Diffusion) P_incubate->P_activity P_activity->end PR_prep Prepare Lantibiotic and Protease Solutions PR_incubate Incubate Lantibiotic with Proteases PR_prep->PR_incubate PR_activity Determine Residual Activity (Agar Diffusion) PR_incubate->PR_activity PR_activity->end start Lantibiotic Sample start->T_prep start->P_prep start->PR_prep

Caption: Workflow for assessing the thermal, pH, and proteolytic stability of lantibiotics.

Generalized Mechanism of Action for Type A Lantibiotics

As specific details for this compound are unavailable, this diagram illustrates the general mechanism of action for Type A lantibiotics like nisin, which involves a dual mode of action targeting the bacterial cell wall and membrane.

G cluster_membrane Bacterial Cell Membrane lipid_II Lipid II pore Pore Formation lipid_II->pore Mediates inhibition Inhibition of Peptidoglycan Synthesis lipid_II->inhibition Leads to lysis Cell Lysis pore->lysis lantibiotic Lantibiotic (e.g., Nisin) lantibiotic->lipid_II Binds to

Caption: Dual mode of action of Type A lantibiotics targeting Lipid II.

Conclusion

The stability of lantibiotics is a multifaceted property influenced by various physicochemical factors. While comprehensive data for emerging lantibiotics like this compound remains to be established, the extensive research on nisin and other members of this class provides a valuable framework for predicting and evaluating their potential. The experimental protocols outlined in this guide offer a standardized approach for generating the necessary stability data to advance the development of these promising antimicrobial agents. Further research into the stability profiles of a wider range of lantibiotics is crucial for unlocking their full therapeutic and commercial potential.

References

head-to-head comparison of "Pentenocin A" and reuterin

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis: Reuterin vs. Pentenocin A

An Important Note on Availability of Data:

This guide was intended to provide a head-to-head comparison of Reuterin and a compound referred to as "this compound." Following a comprehensive search of available scientific literature, we were able to gather extensive data on reuterin. However, we could not identify any published research or data for a compound named "this compound." The term may be a novel or proprietary designation not yet in the public domain, or a misspelling of another compound. As such, a direct comparative analysis is not possible at this time.

The remainder of this guide will focus on providing a detailed overview of reuterin, adhering to the original request's specifications for data presentation, experimental protocols, and visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.

In-Depth Analysis of Reuterin

Reuterin (3-hydroxypropionaldehyde or 3-HPA) is a potent, broad-spectrum antimicrobial compound produced from glycerol by certain strains of the lactic acid bacterium Limosilactobacillus reuteri (formerly Lactobacillus reuteri).[1][2][3] It is a water-soluble molecule that is effective over a wide pH range and is resistant to degradation by proteolytic and lipolytic enzymes, making it a subject of significant interest for therapeutic and food preservation applications.[2][4] In aqueous solutions, reuterin exists in a dynamic equilibrium with its hydrate and dimer forms, and can also dehydrate to form acrolein.[1][2]

Mechanism of Action

The primary antimicrobial mechanism of reuterin is believed to be the induction of oxidative stress.[1][5] The aldehyde group of reuterin is highly reactive and can modify thiol groups (-SH) in proteins and small molecules within microbial cells.[1] This disruption of the intracellular redox balance leads to the production of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.[5][6] Studies have shown that reuterin exposure in E. coli induces genes associated with the oxidative stress response.[1] A secondary mechanism involves the disruption of lipid and amino acid metabolism, leading to cell membrane damage and subsequent energy metabolism disorders.[6][7]

cluster_Reuterin Reuterin (3-HPA) cluster_Cell Bacterial Cell Reuterin Reuterin (3-Hydroxypropionaldehyde) Thiol Thiol Groups (-SH) in Proteins & Small Molecules Reuterin->Thiol Reacts with ROS Reactive Oxygen Species (ROS) Thiol->ROS Induces Oxidative Stress Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Death Cell Death Damage->Death Leads to

Proposed mechanism of action for Reuterin.
Antimicrobial Spectrum

Reuterin exhibits a broad antimicrobial spectrum, with inhibitory activity against Gram-positive and Gram-negative bacteria, as well as yeasts, molds, and protozoa.[2][4] Its efficacy varies between different microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) of reuterin against various bacterial strains as reported in the literature.

Microorganism Strain MIC Reference
Escherichia coliK-121.25 mM[3]
Salmonella typhimurium-0.4 mM[3]
Staphylococcus aureus-18.25 mM[6][7]
Campylobacter jejuniVarious1.5 - 3.0 µM (acrolein)
Campylobacter coliVarious1.5 - 3.0 µM (acrolein)
Cytotoxicity and Safety Profile

The cytotoxicity of reuterin on mammalian cells is a critical factor for its therapeutic potential. Studies have shown varied results depending on the cell line and assay used. For instance, reuterin was reported to have an IC50 of 0.41 mM on HepG2 liver cancer cells and 0.27 mM on 3T3 fibroblast cells. However, another study found that reuterin did not cause cytotoxicity in normal human gastric cells at concentrations up to 6.06 mg/mL. It has also been shown to be preferentially cytotoxic to colorectal cancer cells over normal colon epithelial cells, with cytotoxicity observed around 50µM. Furthermore, at concentrations up to 270 mM, reuterin did not show any lytic activity on red blood cells (hemolysis).

Cell Line / Assay Parameter Concentration / Value Reference
Caco-2 cells (Neutral Red Uptake)Cell ViabilityNo alteration up to 1080 mM
Human ErythrocytesHemolytic ActivityNo hemolysis up to 270 mM
3T3 Fibroblast CellsIC500.27 mM
HepG2 CellsIC500.41 mM
Colorectal Cancer Cells (HCT116, etc.)Growth InhibitionSignificant at 25 µM
Normal Human Gastric CellsCytotoxicityNone observed up to 6.06 mg/mL

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of reuterin is prepared and serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing reuterin concentrations across the wells.

  • Inoculum Preparation: The test microorganism is cultured to a specific density, typically a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted reuterin is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (broth + inoculum, no reuterin) and a negative control (broth only). The plate is incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of reuterin in which there is no visible growth (i.e., the well is clear).

prep Prepare Serial Dilutions of Reuterin in 96-Well Plate add_inoculum Inoculate Wells with Bacterial Suspension prep->add_inoculum inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland, dilute to 5x10^5 CFU/mL) inoculum->add_inoculum controls Include Positive (Bacteria only) & Negative (Broth only) Controls add_inoculum->controls incubate Incubate Plate (37°C for 18-24h) controls->incubate read Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read

Workflow for MIC determination by broth microdilution.
Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of reuterin. Control wells receive medium without the compound. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration typically 0.5 mg/mL), and the plate is incubated for another 1-4 hours. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete solubilization. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.

References

Scrutinizing Pentenocin A: A Guide to Determining Its Bactericidal versus Bacteriostatic Nature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise nature of a novel compound's antimicrobial activity is a critical step in the development pipeline. This guide addresses the current scientific landscape regarding Pentenocin A and provides a framework for its comparative analysis against other antimicrobial agents.

Currently, publicly available scientific literature does not contain experimental data confirming the bactericidal or bacteriostatic properties of this compound. While its origin from Trichoderma hamatum FO-6903 is documented, its characterization has primarily focused on its weak inhibitory activity against interleukin-1 and β-transferase[1]. The broader genus Trichoderma is known for producing a variety of bioactive secondary metabolites with antimicrobial properties; however, specific data for this compound is not available[2][3][4].

To facilitate the investigation of this compound's potential antimicrobial efficacy, this guide presents standardized experimental protocols and data presentation formats that would be necessary for a comprehensive assessment.

Comparative Analysis of Antimicrobial Activity

A crucial aspect of characterizing a new antimicrobial agent is to compare its potency against established drugs. The following table provides a template for presenting such comparative data. Should experimental data for this compound become available, it can be populated and expanded accordingly.

CompoundTarget Organism(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Mode of Action
This compound Data not availableData not availableData not availableData not available
Vancomycin Gram-positive bacteria (e.g., Staphylococcus aureus)0.5 - 21 - 4Inhibition of cell wall synthesis
Ciprofloxacin Broad-spectrum (Gram-positive and Gram-negative bacteria)0.015 - 10.03 - 2Inhibition of DNA gyrase and topoisomerase IV
Tetracycline Broad-spectrum (Gram-positive and Gram-negative bacteria)0.25 - 4> 64Inhibition of protein synthesis (30S ribosome)

Experimental Protocols

To determine the bactericidal or bacteriostatic nature of this compound, the following standard microbiological assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound stock solution of known concentration

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative assessment)

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plate the aliquots onto separate MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Workflow for Determining Bactericidal vs. Bacteriostatic Activity

The relationship between the MIC and MBC values determines whether a compound is bactericidal or bacteriostatic. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Bactericidal_vs_Bacteriostatic_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay cluster_Analysis Data Analysis MIC_prep Prepare serial dilutions of this compound MIC_inoculate Inoculate with standardized bacterial culture MIC_prep->MIC_inoculate MIC_incubate Incubate for 18-24 hours MIC_inoculate->MIC_incubate MIC_read Determine MIC (lowest concentration with no visible growth) MIC_incubate->MIC_read MBC_plate Plate aliquots from clear MIC wells onto agar MIC_read->MBC_plate Proceed with non-turbid wells MBC_incubate Incubate for 18-24 hours MBC_plate->MBC_incubate MBC_count Count colonies to determine CFU/mL MBC_incubate->MBC_count MBC_read Determine MBC (≥99.9% killing) MBC_count->MBC_read Analysis_decision MBC / MIC ≤ 4? MBC_read->Analysis_decision Bactericidal Bactericidal Analysis_decision->Bactericidal Yes Bacteriostatic Bacteriostatic Analysis_decision->Bacteriostatic No

Caption: Workflow for determining the bactericidal versus bacteriostatic nature of a compound.

References

Safety Operating Guide

Proper Disposal of Pentenocin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Pentenocin A is a compound that, due to its potential biological activity, should be handled with care and disposed of following protocols for hazardous chemical waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a potentially cytotoxic substance. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. These procedures are based on established guidelines for handling and disposing of cytotoxic and other hazardous chemical wastes in a research and development environment.

Core Principles for Handling and Disposal

Given the potential cytotoxic nature of this compound, all waste generated from its use must be segregated from regular trash and other chemical waste streams. The primary goal is to prevent environmental contamination and minimize exposure to personnel.

Key considerations include:

  • Segregation: All materials that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.

  • Containment: Waste must be stored in clearly labeled, leak-proof containers.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound and its associated waste.

Quantitative Data Summary for Cytotoxic Waste Handling

For the safe management of cytotoxic substances like this compound, specific quantitative guidelines should be followed. The table below summarizes key parameters for handling and temporary storage of such waste.

ParameterGuidelineRationale
Waste Accumulation Time Do not exceed 90 days in the laboratory.To minimize the risk of degradation, spills, and to comply with hazardous waste regulations.
pH for Neutralization Neutralize aqueous solutions to a pH between 5.5 and 9.5 before collection, if permissible by your institution's guidelines for non-hazardous drain disposal (Note: This is not recommended for this compound without specific characterization).To reduce the corrosivity of the waste, though for potentially cytotoxic compounds, chemical neutralization or incineration is preferred over drain disposal.[1]
Spill Thresholds A small spill is defined as less than 5 ml or 5 g. A large spill involves more than this amount.[2]To determine the appropriate level of emergency response and cleanup procedure.
Incineration Temperature Minimum of 1200 °C.To ensure the complete destruction of cytotoxic compounds.[3]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of various forms of this compound waste.

Disposal of Solid this compound Waste

This includes unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, contaminated filter paper), and personal protective equipment (PPE).

  • Step 1: Segregation at the Source

    • Immediately after use, place all solid waste contaminated with this compound into a designated, rigid, leak-proof container.

    • This container must be clearly labeled with "Cytotoxic Waste" and the cytotoxic symbol.[2][4] In some regions, purple-lidded containers are used for cytotoxic waste.[3][5]

  • Step 2: Container Management

    • Keep the cytotoxic waste container closed when not in use.

    • Store the container in a designated, secure area away from general lab traffic.

  • Step 3: Final Disposal

    • Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Do not mix with other chemical or biological waste streams unless explicitly permitted by your EHS office.

Disposal of Liquid this compound Waste

This includes solutions containing this compound, solvents used for extraction or purification, and contaminated rinseates.

  • Step 1: Collection

    • Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.

    • The container must be compatible with the solvents used (e.g., a glass or appropriate plastic solvent bottle).

  • Step 2: Labeling

    • Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and list all chemical constituents, including this compound and any solvents, with their approximate concentrations.

  • Step 3: Storage and Disposal

    • Store the sealed container in a secondary containment bin in a well-ventilated area, such as a fume hood or a designated chemical waste storage cabinet.

    • Arrange for disposal through your institution's EHS department. Do not pour liquid this compound waste down the drain.

Disposal of "Sharps" Waste Contaminated with this compound

This category includes needles, syringes, Pasteur pipettes, and any other sharp objects that have come into contact with this compound.

  • Step 1: Immediate Disposal

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.[2][4]

  • Step 2: Labeling

    • The sharps container must be labeled with the universal biohazard symbol and clearly marked as "Cytotoxic Sharps Waste".[4][5]

  • Step 3: Final Disposal

    • Once the sharps container is three-quarters full, seal it securely.

    • Dispose of the sealed container as cytotoxic waste through your institution's EHS program.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound waste.

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_sharps Sharps Waste Disposal Solid_Start Solid this compound Waste Generated (e.g., contaminated gloves, weigh paper) Solid_Segregate Segregate into Labeled, Leak-Proof Cytotoxic Waste Container Solid_Start->Solid_Segregate Solid_Store Store Securely in Designated Area Solid_Segregate->Solid_Store Solid_Dispose Arrange for EHS Pickup Solid_Store->Solid_Dispose Liquid_Start Liquid this compound Waste Generated (e.g., solutions, solvents) Liquid_Collect Collect in Labeled, Compatible, Leak-Proof Container Liquid_Start->Liquid_Collect Liquid_Store Store in Secondary Containment in a Ventilated Area Liquid_Collect->Liquid_Store Liquid_Dispose Arrange for EHS Pickup Liquid_Store->Liquid_Dispose Sharps_Start Contaminated Sharps Generated (e.g., needles, pipettes) Sharps_Place Immediately Place in Labeled, Puncture-Resistant Cytotoxic Sharps Container Sharps_Start->Sharps_Place Sharps_Seal Seal Container When 3/4 Full Sharps_Place->Sharps_Seal Sharps_Dispose Arrange for EHS Pickup Sharps_Seal->Sharps_Dispose

Caption: Workflow for the segregated disposal of solid, liquid, and sharps waste contaminated with this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol
  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and any contaminated debris into the solid cytotoxic waste container.

    • Clean the spill area with a suitable decontaminating solution (if known) or soap and water, and dispose of cleaning materials as cytotoxic waste.

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Prevent others from entering the spill area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific waste disposal policies and procedures.

References

Essential Safety and Logistical Information for Handling Pentenocin A

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Pentenocin A, a comprehensive suite of personal protective equipment is required to prevent skin contact, inhalation, and accidental ingestion. The following table summarizes the recommended PPE based on general guidelines for cytotoxic compounds.

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant gown with long sleeves and closed front.Protects skin and clothing from contamination.
Eye Protection Safety glasses with side shields, goggles, or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary when there is a risk of aerosol generation.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside the work area.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure.

  • Assemble all necessary materials, including PPE, spill kit, and waste disposal containers, before starting work.

  • Ensure proper ventilation in the work area.

2. Donning PPE:

  • Put on shoe covers, followed by a gown, ensuring complete coverage.

  • Don the first pair of gloves, tucking the gown cuffs underneath.

  • Put on the second pair of gloves, pulling them over the gown cuffs.

  • Wear safety glasses or a face shield.

  • If there is a risk of aerosolization, a respirator should be worn.

3. Handling this compound:

  • Perform all manipulations of this compound, including weighing, reconstituting, and aliquoting, within the BSC.

  • Use disposable, plastic-backed absorbent pads to cover the work surface within the BSC to contain any potential spills.

  • Employ careful techniques to avoid generating aerosols.

4. Decontamination and Cleaning:

  • After handling is complete, decontaminate all surfaces and equipment within the BSC using an appropriate deactivating agent, followed by a cleaning agent.

  • Wipe down the exterior of all containers before removing them from the BSC.

5. Doffing PPE:

  • Remove the outer pair of gloves first.

  • Remove the gown and shoe covers, turning them inside out to contain any contamination.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

6. Waste Disposal:

  • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and absorbent pads, must be disposed of as cytotoxic waste.[1][2]

  • Place all contaminated waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Follow institutional and local regulations for the disposal of cytotoxic waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

1. Evacuate:

  • Alert others in the area and evacuate the immediate vicinity of the spill.

2. Secure the Area:

  • Restrict access to the spill area.

3. Don PPE:

  • Put on appropriate PPE, including a respirator if the compound is in powder form.

4. Contain and Clean:

  • Use a cytotoxic spill kit to absorb and contain the spill.

  • Carefully clean the area, working from the outside in.

  • Decontaminate the spill area with an appropriate deactivating agent.

5. Dispose:

  • Dispose of all cleanup materials as cytotoxic waste.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (BSC) gather_materials Assemble Materials (PPE, Spill Kit, Waste Bins) don_ppe Don PPE gather_materials->don_ppe handle_compound Handle this compound in BSC don_ppe->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Cytotoxic Waste doff_ppe->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.